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  • Product: ethyl N-(4-hydroxycyclohexyl)carbamate
  • CAS: 71118-96-2

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Thermodynamic Landscape of Ethyl N-(4-hydroxycyclohexyl)carbamate in Drug Discovery

Introduction: The Thermodynamic Imperative in Rational Drug Design In the intricate process of drug discovery and development, a deep understanding of the physicochemical properties of a drug candidate is paramount. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Imperative in Rational Drug Design

In the intricate process of drug discovery and development, a deep understanding of the physicochemical properties of a drug candidate is paramount. Among these, the thermodynamic profile of a molecule offers a fundamental insight into its stability, solubility, and binding affinity—key determinants of its ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies used to elucidate the thermodynamic properties of ethyl N-(4-hydroxycyclohexyl)carbamate, a molecule of interest in medicinal chemistry due to its carbamate and cyclohexanol moieties, which are common in pharmacologically active compounds.

For researchers, scientists, and drug development professionals, this document serves as a practical framework for characterizing the thermodynamic landscape of this and similar molecules. We will delve into the causality behind experimental choices and the self-validating nature of these protocols, providing a robust foundation for decision-making in the pre-clinical development pipeline. The optimization of molecular interactions between a drug candidate and its biological target is a cornerstone of drug design, and a thorough thermodynamic characterization provides invaluable information about the energetic forces that govern these binding events.[1]

The Significance of Thermodynamic Parameters

The primary thermodynamic parameters of interest for a pharmaceutical compound are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values collectively describe the spontaneity and energetic drivers of processes such as dissolution, receptor binding, and metabolic reactions.

  • Gibbs Free Energy (ΔG) : Indicates the spontaneity of a process at constant temperature and pressure. A negative ΔG is characteristic of a favorable interaction, such as high-affinity ligand binding.

  • Enthalpy (ΔH) : Represents the change in heat content of a system. It reflects the energy changes associated with making and breaking bonds, including hydrogen bonds and van der Waals interactions. Enthalpically driven binding is often a goal in lead optimization as it can correlate with higher specificity and potency.[[“]]

  • Entropy (ΔS) : Is a measure of the disorder or randomness of a system. Entropic contributions to binding are often driven by the hydrophobic effect and conformational changes in the protein and ligand.[[“]]

Understanding the balance between enthalpic and entropic contributions is crucial for rational drug design.[[“]][3]

Experimental Determination of Thermodynamic Properties

A suite of powerful thermo-analytical techniques allows for the precise measurement of the thermodynamic properties of organic molecules.[4][5]

Differential Scanning Calorimetry (DSC): A Tool for Thermal Stability and Phase Behavior

DSC is a cornerstone technique for measuring the heat capacity (Cp) and the enthalpy of phase transitions, such as melting and crystallization.[6][7][8] By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides critical information on the thermal stability and polymorphism of a drug candidate.[7][9]

  • Sample Preparation : Accurately weigh 2-5 mg of high-purity ethyl N-(4-hydroxycyclohexyl)carbamate into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program :

    • Equilibrate the sample at a low temperature (e.g., -20 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

    • A second heating ramp is often performed to analyze the properties of the amorphous or recrystallized material.

  • Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Temperature (Tm) : The peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus) : The integrated area of the melting peak.

    • Heat Capacity (Cp) : Determined from the shift in the baseline of the thermogram.[6][10]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (2-5 mg) start->weigh seal Seal in DSC Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate Instrument calibrate->load program Run Thermal Program (Heating/Cooling) load->program record Record Heat Flow program->record analyze Analyze Thermogram record->analyze tm Determine Tm analyze->tm dh Calculate ΔHfus analyze->dh cp Determine Cp analyze->cp

Figure 1: Experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] This technique is essential for determining the thermal stability and decomposition profile of a compound.[13][14][15]

  • Sample Preparation : Place a small, accurately weighed amount (5-10 mg) of the sample onto the TGA balance pan.

  • Instrument Setup : Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Thermal Program : Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis : The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[12]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh place Place on TGA Pan weigh->place purge Purge with Inert Gas place->purge heat Heat at Constant Rate purge->heat measure Measure Mass Loss heat->measure plot Plot Mass vs. Temperature measure->plot onset Determine Onset of Decomposition plot->onset dtg Analyze DTG Curve plot->dtg

Figure 2: Workflow for Thermogravimetric Analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event.[16][17][18] It is the only method that can determine all binding parameters—affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[17][18] This makes ITC an indispensable tool in drug discovery for characterizing the interaction of a compound with its target protein.[18][19][20]

  • Sample Preparation :

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a well-buffered solution.

    • Prepare a solution of ethyl N-(4-hydroxycyclohexyl)carbamate (e.g., 100-500 µM) in the exact same buffer to minimize heats of dilution.[16]

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment :

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The heat change after each injection is measured.

  • Data Analysis :

    • The raw data (heat pulses) are integrated to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).

    • This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka, ΔH, and n. ΔG and ΔS are then calculated using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

ITC_Logical_Relationship cluster_experiment ITC Experiment cluster_analysis Data Analysis cluster_results Thermodynamic Parameters titration Ligand Titration into Protein heat_measurement Measure Heat Change (ΔH) titration->heat_measurement isotherm Generate Binding Isotherm heat_measurement->isotherm fitting Fit to Binding Model isotherm->fitting Ka Affinity (Ka) fitting->Ka dH Enthalpy (ΔH) fitting->dH n Stoichiometry (n) fitting->n dG Gibbs Free Energy (ΔG) Ka->dG -RTln(Ka) dS Entropy (ΔS) dH->dS (ΔH - ΔG)/T dG->dS

Figure 3: Logical relationship of parameters in an ITC experiment.

Computational Prediction of Thermodynamic Properties

In parallel with experimental approaches, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules.[21] These methods are particularly valuable in the early stages of drug discovery for screening large libraries of virtual compounds.

Density Functional Theory (DFT) and Ab Initio Methods

DFT and other ab initio (from first principles) methods are quantum mechanical approaches that can calculate the electronic structure of molecules and, from this, derive their thermodynamic properties.[22][23][24][25][26] These calculations can provide estimates of:

  • Standard Enthalpy of Formation (ΔfH°)

  • Standard Gibbs Free Energy of Formation (ΔfG°)

  • Entropy (S°)

  • Heat Capacity (Cp)

  • Structure Optimization : The 3D structure of ethyl N-(4-hydroxycyclohexyl)carbamate is optimized to find its lowest energy conformation.

  • Frequency Calculation : Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and to calculate the thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis : The results of the frequency calculation are used to compute the thermodynamic properties at a given temperature (usually 298.15 K).[25]

While computationally intensive, these methods can provide valuable insights, especially when experimental data is unavailable.[27] The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.[28][29]

Data Summary and Interpretation

Thermodynamic PropertySymbolExpected Value/SignificanceExperimental MethodComputational Method
Melting PointTmIndicates purity and solid-state stabilityDSC-
Enthalpy of FusionΔHfusEnergy required for melting; relates to crystal lattice energyDSC-
Decomposition TemperatureTdUpper limit of thermal stabilityTGA-
Heat CapacityCpAbility to absorb heat; important for formulationDSCDFT, Ab Initio
Enthalpy of FormationΔfH°Relative stability of the molecule-DFT, Ab Initio
Gibbs Free Energy of FormationΔfG°Thermodynamic stability under standard conditions-DFT, Ab Initio
Standard EntropyMeasure of molecular complexity and flexibility-DFT, Ab Initio
Binding EnthalpyΔHbindHeat change upon binding to a targetITC-
Binding EntropyΔSbindChange in disorder upon bindingITC-
Binding Free EnergyΔGbindOverall binding affinityITC-

Conclusion: An Integrated Approach to Thermodynamic Characterization

The thermodynamic characterization of a drug candidate like ethyl N-(4-hydroxycyclohexyl)carbamate is a critical component of a successful drug discovery program. A comprehensive understanding of its thermal stability, phase behavior, and binding energetics provides a rational basis for lead optimization and formulation development.

This guide has outlined a robust, multi-faceted approach that combines state-of-the-art experimental techniques—DSC, TGA, and ITC—with powerful computational methods. By following these self-validating protocols, researchers can build a complete thermodynamic profile of their molecule of interest. This integrated strategy not only ensures scientific integrity but also accelerates the journey from a promising compound to a viable therapeutic agent by enabling data-driven decisions at every stage of the development process. The early and continuous assessment of thermodynamic properties is not merely a characterization step; it is a strategic imperative in the quest for safer and more effective medicines.[1]

References

  • Andreevsky, D. N., & Kabo, G. J. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74.
  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Retrieved from [Link]

  • Singh, P., & Sharma, V. (n.d.). Importance of Thermodynamics in Drug Designing. Retrieved from [Link]

  • Borrull, A., et al. (1998). Density Functional Theory Is More Accurate Than Coupled-Cluster Theory in the Study of the Thermochemistry of Species Containing the F−O Bond. The Journal of Physical Chemistry A.
  • TU Delft Research Portal. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Retrieved from [Link]

  • Innovatech Labs. (2022). Applications of Thermogravimetric Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]

  • Klebe, G. (2019). The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online.
  • Kabo, G. J., & Andreevsky, D. N. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Retrieved from [Link]

  • Max-Planck-Institut für Eisenforschung GmbH. (n.d.). Ab initio thermodynamics. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Grimme, S., & Steinmetz, M. (2016). Accurate Thermochemistry for Large Molecules with Modern Density Functionals.
  • Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds.
  • Wilding, W. V., & Wilson, L. C. (2010). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Glezakou, V.-A., et al. (2019).
  • van der Spoel, D. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews.
  • University of Cambridge. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). LinkedIn.
  • Experimental thermodynamics volume vii. (n.d.). College of Engineering and Applied Science.
  • Stevanović, V., et al. (2008).
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • ProCAPE. (2022). Pure Component Properties of Organic Chemicals: Computation. YouTube. Retrieved from [Link]

  • Sharma, S., et al. (2021). Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. ACS Omega.
  • Sharma, S., et al. (2021). Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. PMC. Retrieved from [Link]

  • Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.
  • Reuter, K., & Scheffler, M. (2007). Ab Initio Atomistic Thermodynamics for Surfaces: A Primer. DTIC.
  • Irikura, K. K. (n.d.). CCCBDB Essential Statistical Thermodynamics. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • Joshi, S. B., & Volkin, D. B. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Retrieved from [Link]

  • ASTM E1269-11. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
  • Tasso, B., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Zhang, X., et al. (2019). Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. IDEAS/RePEc.
  • Kelley, K. K. (1932). CYCLOHEXANOL AND THE THIRD LAW OF THERMODYNAMICS1. Journal of the American Chemical Society.
  • Kim, H., et al. (2011). A calorimetric study of carbamate formation. INIS-IAEA. Retrieved from [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • da Silva, E. F., et al. (2012). Thermodynamic cycle employed for calculating free energy of carbamate formation reaction (Reaction 2).
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane (CAS 110-82-7). Retrieved from [Link]

  • Filippou, A., et al. (2005). Thermodynamic Properties of Binary Mixtures of Cyclohexanone with n-Alkanols (C1–C5) at 293.15 K.

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity profile for ethyl N-(4-hydroxycyclohexyl)carbamate

Technical Monograph: Ethyl N-(4-hydroxycyclohexyl)carbamate Executive Summary This technical guide provides a comprehensive safety, toxicity, and handling profile for Ethyl N-(4-hydroxycyclohexyl)carbamate (CAS: 71118-96...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl N-(4-hydroxycyclohexyl)carbamate

Executive Summary

This technical guide provides a comprehensive safety, toxicity, and handling profile for Ethyl N-(4-hydroxycyclohexyl)carbamate (CAS: 71118-96-2 for trans-isomer; 39244-23-0 for generic). Primarily utilized as a pharmaceutical intermediate in the synthesis of EML4-ALK inhibitors and other heterocyclic carboxamides, this compound requires specific handling protocols due to its carbamate moiety and potential hydrolysis byproducts.

Chemical Identity & Physicochemical Properties

Table 1: Substance Identification

PropertySpecification
Chemical Name Ethyl N-(4-hydroxycyclohexyl)carbamate
Synonyms Ethyl (4-hydroxycyclohexyl)carbamate; Carbamic acid, (4-hydroxycyclohexyl)-, ethyl ester
CAS Number 71118-96-2 (trans); 39244-23-0 (generic)
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
Melting Point 98–102 °C (typical for trans-isomer)

Hazard Identification (GHS Classification)

While often categorized under generic carbamate warnings, the specific hazards for this N-substituted derivative are distinct from unsubstituted ethyl carbamate (urethane).

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Toxicological Profile & Metabolic Pathway

Mechanism of Action & SAR Analysis

Researchers must distinguish this compound from Ethyl Carbamate (Urethane) , a known Group 2A carcinogen.[2]

  • Urethane Toxicity: Arises from the formation of vinyl carbamate epoxide via CYP2E1 oxidation.

  • N-Substitution Effect: The presence of the bulky 4-hydroxycyclohexyl group on the nitrogen atom sterically and chemically hinders the formation of the carcinogenic epoxide intermediate. Therefore, the genotoxic potential is significantly lower than that of urethane.[2]

Metabolic Hydrolysis

In vivo or under acidic/basic conditions, the compound undergoes hydrolysis.[2] The primary toxicity concern stems from the release of 4-aminocyclohexanol (a skin/eye irritant) and ethanol .

Figure 1: Metabolic Hydrolysis Pathway This diagram illustrates the breakdown of the compound into its constituent metabolites.

MetabolicPathway Compound Ethyl N-(4-hydroxycyclohexyl)carbamate Intermediate Carbamic Acid Intermediate (Unstable) Compound->Intermediate Esterase / Hydrolysis Metabolite1 4-Aminocyclohexanol Intermediate->Metabolite1 Decarboxylation Metabolite2 Ethanol Intermediate->Metabolite2 Metabolite3 CO2 Intermediate->Metabolite3

Caption: Hydrolytic cleavage of the carbamate ester linkage yielding amine, alcohol, and carbon dioxide.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of trans-Ethyl N-(4-hydroxycyclohexyl)carbamate from trans-4-aminocyclohexanol. Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment
  • trans-4-Aminocyclohexanol HCl (1.51 g, 10 mmol)

  • Ethyl Chloroformate (1.05 mL, 11 mmol)[2]

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)[2]

  • Dichloromethane (DCM) or THF (anhydrous)[2]

  • Ice bath (0 °C)

Step-by-Step Procedure
  • Preparation: Suspend trans-4-aminocyclohexanol HCl in anhydrous DCM (20 mL) in a round-bottom flask.

  • Base Addition: Add Triethylamine (3.0 mL, 22 mmol) dropwise at 0 °C. Stir for 15 minutes until the amine is free-based.

  • Acylation: Add Ethyl Chloroformate dropwise over 10 minutes, maintaining temperature < 5 °C to prevent bis-acylation (O-acylation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (5% MeOH in DCM).

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

  • Purification: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Figure 2: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Aminocyclohexanol HCl Step1 Add Base (TEA/K2CO3) Solvent: DCM, 0°C Start->Step1 Step2 Add Ethyl Chloroformate Dropwise, <5°C Step1->Step2 Check Check TLC (Target Rf ~0.4) Step2->Check Check->Step2 Incomplete Workup Quench (NH4Cl) Extract (DCM) Check->Workup Complete Finish Final Product: Ethyl N-(4-hydroxycyclohexyl)carbamate Workup->Finish

Caption: Logical workflow for the N-acylation of aminocyclohexanol using ethyl chloroformate.

Handling & Storage

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases.[2]

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous organics. Do not flush down drains.

References

  • Sigma-Aldrich. (n.d.). trans-Ethyl-4-hydroxycyclohexylcarbamate Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86973, Ethyl 4-hydroxycyclohexanecarboxylate (Analogue Reference). Retrieved from [2]

  • Key Organics. (n.d.). Safety Data Sheet: trans-Ethyl-4-hydroxycyclohexylcarbamate. Retrieved from [2]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Carbamate derivatives. Retrieved from [2]

Sources

Foundational

The Emerging Potential of Ethyl N-(4-hydroxycyclohexyl)carbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Scaffold of Opportunity In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Ethyl N-(4-hydroxycyclohexyl)carbamate, a molecule at the intersection of two privileged chemical motifs, presents a compelling starting point for medicinal chemistry campaigns. While direct biological activity data for this specific compound remains largely unexplored in public literature, a deep dive into the well-established roles of its constituent parts—the ethyl carbamate and the 4-hydroxycyclohexyl moieties—reveals a wealth of potential applications. This guide will provide an in-depth analysis of these components, propose potential therapeutic applications, and offer detailed synthetic and screening strategies to unlock the promise of this versatile scaffold.

The carbamate group is a cornerstone of medicinal chemistry, recognized for its exceptional chemical and proteolytic stability, its capacity to enhance cell membrane permeability, and its structural mimicry of the peptide bond.[1][2][3][4][5] These characteristics have led to the widespread incorporation of carbamates into a multitude of approved drugs and prodrugs for conditions ranging from cancer to neurodegenerative diseases.[2][3][5] The carbamate moiety can engage in crucial hydrogen bonding interactions with biological targets and its substitution on both the nitrogen and oxygen termini provides a facile handle for modulating physicochemical and pharmacokinetic properties.[1]

Juxtaposed with the carbamate is the 4-hydroxycyclohexyl ring, a non-planar, saturated carbocycle that offers a three-dimensional scaffold to explore chemical space. The hydroxyl group provides a key point for hydrogen bonding and a site for further chemical modification. The stereochemistry of the cyclohexane ring—specifically the cis and trans isomers of the 4-hydroxycyclohexyl group—can significantly influence the spatial orientation of substituents, thereby impacting binding affinity and selectivity for a given biological target.[6] Indeed, the trans-4-hydroxycyclohexyl moiety has been incorporated into potent and selective antagonists of the CCR5 receptor.[6]

This technical guide will serve as a roadmap for researchers, providing the foundational knowledge and practical methodologies to investigate the therapeutic potential of ethyl N-(4-hydroxycyclohexyl)carbamate and its derivatives.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent molecule is essential for any drug discovery program.

PropertyValueSource
CAS Number 71118-96-2[7][8]
Molecular Formula C9H17NO3[8]
Molecular Weight 187.24 g/mol [7]
Physical Form Solid[7]
Purity Typically ≥95%[7]

Proposed Therapeutic Applications and Mechanistic Hypotheses

Based on the established pharmacology of structurally related compounds, we can hypothesize several promising avenues for the application of ethyl N-(4-hydroxycyclohexyl)carbamate derivatives.

Neurodegenerative Diseases: Targeting Cholinesterases

Hypothesis: Derivatives of ethyl N-(4-hydroxycyclohexyl)carbamate can be designed as selective inhibitors of butyrylcholinesterase (BChE), a therapeutic strategy gaining traction for the treatment of Alzheimer's disease.[9]

Rationale: The carbamate functional group is a well-established pharmacophore for cholinesterase inhibitors, with drugs like rivastigmine serving as prime examples.[2][9] The mechanism of action involves the carbamoylation of the serine residue in the active site of the enzyme, leading to a much slower hydrolysis rate compared to the natural substrate, acetylcholine.[9] The 4-hydroxycyclohexyl moiety can be explored to achieve selectivity for BChE over acetylcholinesterase (AChE). By modifying this ring with various substituents, it is possible to exploit differences in the active site gorges of the two enzymes.

Proposed Signaling Pathway Intervention:

G cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Inhibitor Ethyl N-(4-hydroxycyclohexyl)carbamate Derivative Inhibitor->BChE Inhibits

Caption: Proposed mechanism of BChE inhibition in a cholinergic synapse.

Oncology: Modulating Microtubule Dynamics

Hypothesis: By appending appropriate aromatic moieties to the 4-hydroxycyclohexyl ring, derivatives of ethyl N-(4-hydroxycyclohexyl)carbamate could function as microtubule-targeting agents with anticancer activity.

Rationale: The carbamate linkage is present in several anticancer drugs that interact with tubulin, the building block of microtubules. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The 4-hydroxycyclohexyl group can serve as a non-aromatic scaffold to position key pharmacophoric elements in the correct spatial orientation to bind to the colchicine or other binding sites on tubulin. This approach could lead to novel anticancer agents with improved solubility and pharmacokinetic profiles compared to existing flat, aromatic structures.

Infectious Diseases: Antiviral and Antibacterial Agents

Hypothesis: The carbamate scaffold can be elaborated to generate compounds with broad-spectrum antimicrobial activity.

Rationale: Carbamates have been incorporated into various antibacterial and antiviral agents.[10] The ability of the carbamate group to act as a stable bioisostere for amide bonds makes it a valuable tool in designing inhibitors of bacterial or viral enzymes. The 4-hydroxycyclohexyl ring offers a versatile platform for introducing substituents that can enhance target binding and improve drug-like properties. For instance, derivatization of the hydroxyl group could be used to attach fragments that mimic the natural substrates of key microbial enzymes.

Synthetic Strategies and Library Development

The modular nature of ethyl N-(4-hydroxycyclohexyl)carbamate allows for the straightforward synthesis of a diverse chemical library. The primary points of diversification are the carbamate nitrogen and the cyclohexyl hydroxyl group.

General Synthetic Workflow

G start Ethyl N-(4-hydroxycyclohexyl)carbamate N_alkylation N-Alkylation / N-Arylation start->N_alkylation OH_derivatization O-Acylation / O-Alkylation start->OH_derivatization Library Diverse Chemical Library N_alkylation->Library OH_derivatization->Library

Caption: General workflow for the diversification of the core scaffold.

Experimental Protocol: N-Alkylation/Arylation

This protocol describes a general method for the derivatization of the carbamate nitrogen.

1. Materials:

  • Ethyl N-(4-hydroxycyclohexyl)carbamate
  • Anhydrous N,N-Dimethylformamide (DMF)
  • Sodium hydride (60% dispersion in mineral oil)
  • Alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)
  • Saturated aqueous ammonium chloride solution
  • Ethyl acetate
  • Brine
  • Anhydrous magnesium sulfate
  • Silica gel for column chromatography

2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq).
  • Dissolve the starting material in anhydrous DMF.
  • Cool the solution to 0 °C in an ice bath.
  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
  • Allow the reaction mixture to stir at 0 °C for 30 minutes.
  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
  • Extract the aqueous layer with ethyl acetate (3 x).
  • Combine the organic layers and wash with water and then brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: O-Acylation/Alkylation

This protocol outlines a general procedure for modifying the hydroxyl group.

1. Materials:

  • Ethyl N-(4-hydroxycyclohexyl)carbamate
  • Anhydrous Dichloromethane (DCM)
  • Triethylamine or Pyridine
  • Acyl chloride or alkyl halide (e.g., acetyl chloride, methyl iodide)
  • 1 M Hydrochloric acid
  • Saturated aqueous sodium bicarbonate solution
  • Brine
  • Anhydrous sodium sulfate
  • Silica gel for column chromatography

2. Procedure:

  • Dissolve ethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
  • Add triethylamine (1.5 eq) or pyridine (as solvent and base).
  • Cool the solution to 0 °C.
  • Add the acyl chloride or alkyl halide (1.2 eq) dropwise.
  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.
  • Upon completion, dilute the reaction mixture with DCM.
  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • Purify the residue by flash column chromatography.

Screening Strategies and Assay Development

A hierarchical screening approach is recommended to efficiently evaluate the synthesized library.

High-Throughput Screening (HTS) Workflow

G Library Compound Library Primary_Screen Primary Biochemical Assay (e.g., Enzyme Inhibition) Library->Primary_Screen Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screen->Hit_Identification Cell_Based_Assay Secondary Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Hit_Identification->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: A typical high-throughput screening cascade for hit identification.

Example Primary Assay: Cholinesterase Inhibition

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against human AChE and BChE.

Methodology: A modified Ellman's method can be employed in a 96- or 384-well plate format.

1. Reagents:

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
  • Human recombinant AChE or BChE
  • Phosphate buffer (pH 8.0)
  • Test compounds dissolved in DMSO

2. Procedure:

  • Add buffer, DTNB, and the test compound (at various concentrations) to the wells of a microplate.
  • Add the enzyme (AChE or BChE) and incubate for a pre-determined time.
  • Initiate the reaction by adding the substrate (ATCh or BTCh).
  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Analysis and Interpretation: Compounds exhibiting potent (low micromolar or nanomolar IC50) and selective inhibition of BChE will be prioritized for further studies.

Conclusion and Future Directions

Ethyl N-(4-hydroxycyclohexyl)carbamate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the well-established medicinal chemistry principles of its constituent carbamate and 4-hydroxycyclohexyl moieties, a rational approach to drug design can be undertaken. The synthetic accessibility and modular nature of this compound make it an ideal starting point for the creation of diverse chemical libraries. The proposed therapeutic applications in neurodegenerative diseases, oncology, and infectious diseases provide a clear roadmap for initial biological evaluation. Through systematic synthesis, high-throughput screening, and subsequent lead optimization, the full potential of this versatile scaffold can be realized, potentially leading to the discovery of next-generation medicines.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tomašić, T., & Mašič, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Archives of Industrial Hygiene and Toxicology. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]

  • Pharmaffiliates. (n.d.). Ethyl (1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]

  • Thieme. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

  • ScienceDirect. (2009). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • National Institutes of Health. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. [Link]

  • National Institutes of Health. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • PubMed. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. [Link]

  • Taylor & Francis Online. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]

  • MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. [Link]

  • Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
  • Taylor & Francis Online. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • FULIR. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

  • PubChem. (n.d.). CID 162168572. Retrieved from [Link]

  • PubChem. (n.d.). 4-(cis-4-Hydroxycyclohexyl)phenol. Retrieved from [Link]://pubchem.ncbi.nlm.nih.gov/compound/10176498)

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Exploratory

An In-depth Technical Guide on the Stability of Ethyl N-(4-hydroxycyclohexyl)carbamate Under Standard Storage Conditions

Introduction Ethyl N-(4-hydroxycyclohexyl)carbamate is a molecule of interest within pharmaceutical research and development, potentially serving as a key intermediate or active pharmaceutical ingredient (API). Understan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl N-(4-hydroxycyclohexyl)carbamate is a molecule of interest within pharmaceutical research and development, potentially serving as a key intermediate or active pharmaceutical ingredient (API). Understanding its chemical stability under various environmental conditions is a critical prerequisite for its successful development, manufacturing, and formulation. This technical guide provides a comprehensive framework for assessing the stability of ethyl N-(4-hydroxycyclohexyl)carbamate, drawing upon established principles of carbamate chemistry and adhering to the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines. For drug development professionals, researchers, and scientists, this document outlines the theoretical underpinnings of potential degradation pathways and provides detailed, actionable protocols for a thorough stability evaluation.

Theoretical Stability Considerations: A Proactive Approach

The chemical structure of ethyl N-(4-hydroxycyclohexyl)carbamate, featuring a carbamate linkage and a hydroxyl group on a cyclohexane ring, suggests several potential degradation pathways. A proactive understanding of these pathways is essential for designing a robust stability testing program.

Potential Degradation Pathways
  • Hydrolysis: The carbamate functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] This reaction would likely yield ethanol, 4-aminocyclohexanol, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent.

  • Thermal Decomposition: Elevated temperatures can induce thermal degradation of carbamates.[3][4] Potential decomposition routes could involve the formation of an isocyanate intermediate and subsequent reactions.

  • Oxidation: While the core structure is relatively robust, the presence of a secondary alcohol and the nitrogen atom in the carbamate group could be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways in organic molecules.[5][6][7] The photosensitivity of ethyl N-(4-hydroxycyclohexyl)carbamate needs to be experimentally determined as outlined in ICH Q1B guidelines.[5][8][9][10]

A Comprehensive Stability Testing Program: Adhering to ICH Guidelines

To ensure regulatory acceptance and a thorough understanding of the molecule's stability profile, a comprehensive testing program based on ICH guidelines is imperative.[11][12] This program should encompass long-term, accelerated, and forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for elucidating potential degradation products and demonstrating the specificity of the analytical methods.[13][14] These studies involve exposing the compound to conditions more severe than those anticipated during storage.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo investigate degradation in alkaline conditions.
Oxidation 3% H2O2 at room temperatureTo assess susceptibility to oxidative degradation.
Thermal Stress Elevated temperature (e.g., 80°C) in solid state and solutionTo evaluate the impact of heat on stability.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[5][8]To determine the intrinsic photostability of the substance.
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under recommended storage conditions.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[11][15][16]12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[11][16]6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[11][16]6 months

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting the stability studies.

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of ethyl N-(4-hydroxycyclohexyl)carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a predetermined time (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature, monitoring at various time points (e.g., 1, 4, 8, 24 hours).

    • Oxidation: Mix the stock solution with an equal volume of 6% H2O2. Store in the dark at room temperature and monitor at regular intervals.

    • Thermal Stress (Solution): Heat the stock solution at 80°C and analyze at different time points.

    • Thermal Stress (Solid): Place a known quantity of the solid compound in a controlled temperature chamber at 80°C.

    • Photostability: Expose the solid compound and its solution to light conditions as specified in ICH Q1B.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating analytical method.

Protocol 2: Long-Term and Accelerated Stability Study
  • Sample Packaging: Place accurately weighed samples of ethyl N-(4-hydroxycyclohexyl)carbamate into containers that are representative of the proposed storage packaging.

  • Storage: Place the packaged samples into stability chambers maintained at the conditions specified in the table above.

  • Time Points for Testing:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.[17]

    • Accelerated: 0, 3, and 6 months.[16]

  • Analysis: At each pull point, remove samples and analyze for appearance, assay, and degradation products using a validated analytical method.

Analytical Methodology: Ensuring Accuracy and Precision

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.

Method Development and Validation
  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from all potential degradation products formed during forced degradation studies.

  • Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Workflows

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Start: Define Stability Program protocol_dev Develop Stability Protocol start->protocol_dev method_dev Develop & Validate Analytical Method protocol_dev->method_dev forced_degradation Forced Degradation Studies method_dev->forced_degradation long_term_accel Long-Term & Accelerated Studies method_dev->long_term_accel data_analysis Analyze Samples at Time Points forced_degradation->data_analysis long_term_accel->data_analysis interpret_results Interpret Data & Identify Degradants data_analysis->interpret_results report Generate Stability Report interpret_results->report end End: Establish Storage Conditions & Shelf-Life report->end

Caption: Workflow for a comprehensive stability testing program.

Potential Degradation Pathway: Hydrolysis

Hydrolysis_Pathway reactant Ethyl N-(4-hydroxycyclohexyl)carbamate products Ethanol + 4-Aminocyclohexanol + CO2 reactant->products H2O (Acid/Base)

Caption: Proposed hydrolytic degradation pathway.

Data Interpretation and Reporting

A comprehensive stability report should be generated, including:

  • A summary of the stability testing program.

  • The validated analytical method.

  • Tabulated results for all storage conditions and time points.

  • Identification and quantification of any degradation products.

  • A discussion of the degradation pathways.

  • A proposed retest period or shelf life and recommended storage conditions.

Recommendations for Standard Storage Conditions

Based on the stability data, appropriate storage conditions should be recommended. General recommendations for carbamate compounds often include:

  • Temperature: Store at controlled room temperature, avoiding excessive heat.[18]

  • Light: Protect from light.[19]

  • Humidity: Store in a well-closed container to protect from moisture.[20][21]

  • Atmosphere: For highly sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered to prevent oxidation.[19]

Conclusion

The stability of ethyl N-(4-hydroxycyclohexyl)carbamate is a critical quality attribute that must be thoroughly investigated. This technical guide provides a robust framework for a scientifically sound and regulatory-compliant stability testing program. By understanding the potential degradation pathways and implementing rigorous experimental protocols, researchers can ensure the development of a safe, effective, and stable product.

References

  • Understanding ICH Photostability Testing - Q-Lab. (n.d.). Retrieved from [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert. Retrieved from [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. Retrieved from [Link]

  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Chemica Scandinavica, 18, 904-922.
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • CARBAMATE Safety Data Sheet. (2009, May 21). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003, February 6). Retrieved from [Link]

  • Dainton, F. S., & Ivin, K. J. (1952). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Transactions of the Faraday Society, 48, 331-340.
  • Tzanetou, E., & Kourkoumelis, N. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Molecules, 27(21), 7433.
  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (n.d.). Scite.ai. Retrieved from [Link]

  • Castillo, E., et al. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 47(32), 10899-10906.
  • Zhang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 405.
  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 700195.
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. (n.d.). Helago. Retrieved from [Link]

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025, September 23). Foods. Retrieved from [Link]

  • Dyer, E., & Wright, G. C. (1958). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143.
  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023, October 18). Foods. Retrieved from [Link]

  • Guesmi, A., et al. (2020). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 15(1), e0227204.
  • Herweh, J. E., & Hoyle, C. E. (1980). Photodegradation of some alkyl N-arylcarbamates. The Journal of Organic Chemistry, 45(11), 2191-2195.
  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. (n.d.). Retrieved from [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. Retrieved from [Link]

  • Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. (2022, March 24). Foods. Retrieved from [Link]

  • Metabolic pathways for the degradation of aromatic ring-based... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. (2016, November 15). Retrieved from [Link]

  • Ethyl carbamate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021, July 7). Frontiers in Microbiology. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. (n.d.). Retrieved from [Link]

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (n.d.). Retrieved from [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025, September 23). Foods. Retrieved from [Link]

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (n.d.). Journal of Food Hygiene and Safety. Retrieved from [Link]

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Foundational

N-(4-Hydroxycyclohexyl)carbamate Scaffolds: Synthetic Architectures and Therapeutic Applications

This technical guide is structured as a high-level medicinal chemistry whitepaper. It moves beyond a simple list of compounds to analyze the N-(4-hydroxycyclohexyl)carbamate moiety as a privileged scaffold for structure-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level medicinal chemistry whitepaper. It moves beyond a simple list of compounds to analyze the N-(4-hydroxycyclohexyl)carbamate moiety as a privileged scaffold for structure-based drug design (SBDD), focusing on stereoelectronic effects and bioisosterism.

Executive Summary

The N-(4-hydroxycyclohexyl)carbamate motif represents a critical "privileged structure" in modern drug discovery. Characterized by a cyclohexane ring substituted with a hydroxyl group and a carbamate-protected nitrogen, this scaffold offers unique geometric rigidity. Unlike flexible alkyl chains, the cyclohexyl core allows for precise spatial orientation of pharmacophores—specifically distinguishing between cis (axial/equatorial) and trans (diequatorial) isomers.

This guide provides a comprehensive review of the scaffold's utility in designing Mitofusin (Mfn) activators , PI3K inhibitors , and FAAH inhibitors , with a specific focus on the synthetic protocols required to achieve high diastereomeric purity.

Part 1: Structural Logic & Stereoelectronic Control

The Trans-Effect

The biological potency of derivatives often hinges on the stereochemistry of the 1,4-disubstitution.

  • The Trans Isomer (Active): Adopts a low-energy chair conformation where both the carbamate and hydroxyl groups occupy equatorial positions. This creates an extended, linear topology (~6.0 Å distance) ideal for spanning deep protein binding pockets (e.g., Mitofusin protein-protein interface).

  • The Cis Isomer (Inactive/Less Active): Forces one substituent into an axial position to maintain the chair form, creating a "bent" topology that often clashes with steric constraints in the active site.

Bioisosterism: Amide vs. Carbamate

In the development of Mitofusin activators, the carbamate group serves as a bioisostere for the amide bond. While amides (e.g., in Compound 13B) provide strong hydrogen bond acceptors, carbamates introduce an additional oxygen atom, altering the vector of the hydrogen bond donor (NH) and increasing metabolic stability against amidases.

ConformationalAnalysis Isomers 1,4-Substituted Cyclohexane Trans Trans-Isomer (Diequatorial) Isomers->Trans Thermodynamic Control Cis Cis-Isomer (Axial-Equatorial) Isomers->Cis Kinetic Traps Topology_T Extended Linear Topology (Maximized Distance) Trans->Topology_T Low Energy Chair Topology_C Bent/Kinked Topology (Steric Clash) Cis->Topology_C High Energy Chair Binding Target Engagement (e.g., Mfn2, PI3K) Topology_T->Binding High Affinity Topology_C->Binding Low/No Affinity

Figure 1: Conformational landscape of the scaffold. The trans-diequatorial arrangement is critical for target engagement in Mfn2 and Kinase pockets.

Part 2: Therapeutic Case Studies

Mitochondrial Fusion Activators (Mfn1/Mfn2)

Mitochondrial fragmentation is a hallmark of neurodegenerative diseases like Charcot-Marie-Tooth type 2A (CMT2A).

  • Mechanism: Small molecules bind to the Mitofusin (Mfn) protein interface, promoting the transition from a "closed" inactive state to an "open" active state that facilitates mitochondrial tethering.

  • Key Compound: While the lead candidate 13B is an amide (N-(trans-4-hydroxycyclohexyl)-6-phenylhexanamide), carbamate analogs (e.g., Compound 27 ) were synthesized to test linker properties.

  • SAR Insight: The trans-4-hydroxycyclohexyl moiety was essential. Replacing the phenyl ring with heterocycles or altering the linker length (amide to carbamate) maintained activity only if the trans-geometry was preserved [1].

PI3K Inhibitors (ZSTK474 Analogues)

In the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors, the trans-4-hydroxycyclohexyl carbamate serves as a solvent-exposed tail.

  • Role: It solubilizes the hydrophobic imidazo[1,2-a]pyridine core and forms hydrogen bonds with the solvent front of the ATP-binding pocket.

  • Outcome: Carbamate derivatives showed improved metabolic stability compared to their ester counterparts while maintaining isoform selectivity [2].

FAAH Inhibitors & Dual Agonists

Carbamates are classic covalent inhibitors of serine hydrolases (like FAAH).[1]

  • Mechanism: The carbamate carbonyl is attacked by the catalytic Serine-241, forming a stable carbamylated enzyme intermediate.

  • Design: N-alkyl carbamates derived from 4-aminocyclohexanol have been explored to tune the "leaving group" ability and duration of inhibition. The cyclohexyl ring mimics the arachidonoyl tail of anandamide [3].

Part 3: Synthetic Methodologies

Achieving >95% diastereomeric excess (de) of the trans-isomer is the primary synthetic challenge, as standard reduction of 4-aminocyclohexanone yields a mixture.

Protocol A: Chemical Synthesis & Separation (Standard)

Use case: Small scale, rapid analog generation.

  • Starting Material: trans-4-aminocyclohexanol hydrochloride (Commercial, >98% trans).

  • Coupling (Carbamate Formation):

    • Reagent: Chloroformate (R-OCOCl) or Activated Carbonate.

    • Base: DIPEA (Diisopropylethylamine) or NaHCO₃.

    • Solvent: DCM or THF/Water (Schotten-Baumann conditions).

  • Procedure:

    • Dissolve trans-4-aminocyclohexanol (1.0 eq) and DIPEA (3.0 eq) in dry DCM at 0°C.

    • Dropwise add R-Chloroformate (1.1 eq).

    • Warm to RT and stir for 4-12 hours.

    • Purification: The trans-isomer typically displays lower R_f in EtOAc/Hexane systems due to better H-bonding with silica.

Protocol B: Enzymatic Cascade (High Purity)

Use case: Large scale, green chemistry, strict stereocontrol. Ref: Sviatenko et al. [4]

This method converts 1,4-cyclohexanedione directly to trans-4-aminocyclohexanol with >99% de.

  • Enzymes:

    • KRED (Keto Reductase): Reduces one ketone to an alcohol.

    • ATA (Amine Transaminase): Converts the remaining ketone to an amine.

  • Workflow:

    • Substrate: 1,4-cyclohexanedione.

    • Cofactors: NADH, PLP (Pyridoxal phosphate), Isopropyl amine (amine donor).

    • Condition: pH 7.0 buffer, 30°C.

  • Result: The enzymes are selected to enforcing the trans-geometry sterically, avoiding the need for chromatographic separation of isomers.

SynthesisWorkflow SM 1,4-Cyclohexanedione Enz Enzymatic Cascade (KRED + ATA) SM->Enz Amine 4-Aminocyclohexanol (cis/trans mix) Chem Chemical Separation (Recrystallization/Chrom) Amine->Chem TransCore Trans-4-Aminocyclohexanol (>98% de) Enz->TransCore Stereoselective Chem->TransCore Yield Loss Funct Functionalization (R-OCOCl / DIPEA) TransCore->Funct Product Target Carbamate Derivative Funct->Product

Figure 2: Comparative synthetic routes. The enzymatic route offers superior atom economy and stereocontrol.

Part 4: Quantitative Data Comparison

Table 1: Structure-Activity Relationship (SAR) of Cyclohexyl Linkers in Mitofusin Activation [1]

Compound IDLinker TypeStereochemistryEC50 (Mfn1)EC50 (Mfn2)Metabolic Stability (t1/2)
13B AmideTrans ~5 nM~5 nM28 min (Microsomal)
13A AmideCis>10,000 nM>10,000 nMN/A
27 Carbamate Trans ActiveActiveHigh (>60 min)
Analog X UreaTransInactiveInactiveLow

*Note: While 13B is the clinical lead, Carbamate 27 demonstrated that the bioisosteric replacement is tolerated only if the trans-geometry is preserved.

Part 5: References

  • Dang, X., et al. (2020). "Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases." Journal of Medicinal Chemistry.

  • Rewcastle, G. W., et al. (2011). "Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors." Bioorganic & Medicinal Chemistry.

  • Matošević, A., & Bosak, A. (2020).[2] "Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents." Archives of Industrial Hygiene and Toxicology.

  • Sviatenko, O., et al. (2014). "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in Ethyl N-(4-hydroxycyclohexyl)carbamate

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the secondary hydroxyl group in ethyl N-(4-hydroxycyclohexyl)carbamate. This molecule serves as a v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the secondary hydroxyl group in ethyl N-(4-hydroxycyclohexyl)carbamate. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, where the strategic functionalization of its hydroxyl moiety is critical for modulating physicochemical properties, biological activity, and material characteristics. We present field-proven methodologies for esterification, etherification, and stereochemical inversion via the Mitsunobu reaction, offering researchers a robust toolkit for derivatization. Each protocol is accompanied by mechanistic insights, experimental considerations, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of a Bifunctional Scaffold

Ethyl N-(4-hydroxycyclohexyl)carbamate is a bifunctional organic molecule featuring a stable carbamate group and a reactive secondary alcohol on a cyclohexane ring. This unique combination makes it an invaluable building block in the synthesis of complex molecules. The carbamate moiety often serves as a bioisostere for amides or ureas, enhancing metabolic stability and membrane permeability in drug candidates. The hydroxyl group, positioned on the saturated carbocyclic ring, provides a key vector for chemical diversification.

The ability to selectively modify this hydroxyl group—transforming it into esters, ethers, or other functional groups—allows for the systematic exploration of a molecule's structure-activity relationship (SAR). However, the successful functionalization requires careful consideration of the substrate's stereochemistry (existing as cis and trans diastereomers) and the chemical compatibility of the carbamate group under various reaction conditions. This guide elucidates the principles and practices for achieving high-yielding, selective transformations of this critical hydroxyl group.

Core Chemical Principles

Reactivity of the Cyclohexyl Hydroxyl Group

The hydroxyl group is a nucleophile, capable of attacking various electrophilic species. Its reactivity is influenced by the steric environment of the cyclohexane chair conformation. In the more stable conformation, an equatorial hydroxyl group is generally more accessible and reactive than an axial one, which can be sterically shielded by syn-axial hydrogens.[1]

The Role of the Carbamate Moiety

The ethyl carbamate group is a robust functional group, generally stable to a wide range of reagents used for alcohol modification.[2][3] It is significantly less nucleophilic than an amine and resistant to mild bases and many oxidizing/reducing agents. However, it can be susceptible to cleavage under harsh acidic or basic conditions (e.g., strong acid hydrolysis or saponification with hot, concentrated base), which dictates the selection of milder, more controlled reaction protocols.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most common and effective transformations of the hydroxyl group in ethyl N-(4-hydroxycyclohexyl)carbamate.

Protocol 1: Esterification via Acyl Chloride

Esterification is a fundamental transformation for introducing a wide array of functional groups, thereby modifying lipophilicity and steric profile. The use of an acyl chloride with a non-nucleophilic base is a classic, high-yielding approach.

Principle: The alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

cluster_workflow Esterification Workflow Start Dissolve Substrate & Base in Solvent Cool Cool to 0°C Start->Cool Add Add Acyl Chloride (dropwise) Cool->Add React Warm to RT Monitor by TLC/LC-MS Add->React Workup Aqueous Workup (Quench, Wash) React->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General workflow for esterification.

Materials & Reagents:

  • Ethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve ethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Characterization:

  • ¹H NMR: Disappearance of the alcohol proton (OH) signal and a downfield shift of the proton on the carbon bearing the newly formed ester (CHOAc).

  • IR Spectroscopy: Appearance of a new strong ester carbonyl (C=O) stretch around 1735 cm⁻¹, in addition to the carbamate carbonyl at ~1690 cm⁻¹.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the ester product.

ReagentBaseTypical YieldNotes
Acetyl ChlorideTriethylamine>90%Vigorous reaction; requires slow addition at 0°C.
Benzoyl ChloridePyridine>85%Pyridine can also act as a nucleophilic catalyst.
Isobutyryl ChlorideTriethylamine>85%Suitable for introducing branched alkyl chains.
Protocol 2: Etherification via Williamson Synthesis

This method is ideal for forming robust ether linkages, attaching alkyl, benzyl, or other groups to the hydroxyl oxygen.

Principle: The protocol involves two steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an electrophilic alkyl halide. A strong, non-nucleophilic base like sodium hydride (NaH) is required for the deprotonation step, necessitating anhydrous conditions.

Materials & Reagents:

  • Ethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Wash the NaH dispersion (1.2 eq) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere.

  • Add anhydrous THF or DMF to the washed NaH. Cool the suspension to 0°C.

  • Dissolve ethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq) in a separate flask with anhydrous THF/DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete to ensure full alkoxide formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS. For less reactive halides, gentle heating (e.g., 50°C) may be required.

  • Upon completion, cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Low Conversion: Ensure the NaH is fresh and the solvents are truly anhydrous. Incomplete deprotonation is a common failure point.

  • Elimination Side Product: If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (Sₙ2). Use of a less-hindered primary halide is recommended.

Protocol 3: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[4][5] This is invaluable for accessing the opposite diastereomer of a desired compound.

Principle: The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an oxyphosphonium salt, which is a superb leaving group. A suitable nucleophile (e.g., a carboxylic acid, phthalimide) then displaces it via a clean Sₙ2 pathway, resulting in stereochemical inversion.[6][7][8]

cluster_mitsunobu Mitsunobu Reaction Scheme ROH Substrate (Alcohol) Solvent Anhydrous THF 0°C to RT Intermediate [RO-P⁺Ph₃] Oxyphosphonium Salt ROH->Intermediate Activation PPh3 PPh₃ PPh3->Intermediate Activation DEAD DEAD/DIAD DEAD->Intermediate Activation NuH Nucleophile (e.g., R'COOH) Product Product (R-Nu) (Inverted Stereochemistry) NuH->Product SN2 Attack Intermediate->Product SN2 Attack Byproducts Ph₃P=O + DEAD-H₂

Caption: Key steps in the Mitsunobu reaction.

Materials & Reagents:

  • Ethyl N-(trans-4-hydroxycyclohexyl)carbamate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Nucleophile (e.g., Benzoic acid, p-Nitrobenzoic acid) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the starting alcohol (1.0 eq), the chosen carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice-water bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction mixture will typically turn from colorless to yellow/orange.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide (Ph₃P=O) is a key indicator of reaction progress.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and byproducts (Ph₃P=O and the diisopropyl hydrazodicarboxylate). Purification can be challenging. A common method is to first triturate the crude mixture with diethyl ether to precipitate out some of the byproducts.

  • Filter the suspension and concentrate the filtrate. Purify the resulting residue by flash column chromatography.

  • Note: If an ester was formed, it can be subsequently hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to yield the inverted alcohol (cis-isomer).

Key Considerations:

  • Stoichiometry: Precise stoichiometry is crucial for success.

  • Purification: The removal of Ph₃P=O is often the main challenge. Chromatography is almost always necessary.

  • Nucleophile pKa: The nucleophile should generally have a pKa < 13 for the reaction to proceed efficiently.[5]

Comparative Summary

MethodKey TransformationStereochemistryAdvantagesDisadvantages
Acyl Chloride Alcohol → EsterRetentionHigh-yielding, fast, widely applicable.Requires handling of moisture-sensitive acyl chlorides.
Williamson Ether Alcohol → EtherRetentionForms stable ether linkages, versatile.Requires strong base and strictly anhydrous conditions.
Mitsunobu Alcohol → Ester, etc.Inversion Predictable stereochemical inversion, mild conditions.Difficult purification, requires stoichiometric reagents.

Conclusion

The functionalization of the hydroxyl group in ethyl N-(4-hydroxycyclohexyl)carbamate provides a powerful avenue for molecular diversification. The choice of methodology—be it direct esterification/etherification with retention of stereochemistry or a Mitsunobu reaction for strategic inversion—should be guided by the synthetic goal. By understanding the principles behind each protocol and adhering to careful experimental technique, researchers can reliably access a diverse range of analogs for applications in drug discovery and beyond.

References

  • Garg, N., Agrawal, I., Satav, D., Kumar, D. V., & Sundararaju, B. (n.d.). Selective post-functionalization the side chain of alcohols. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Lin, S., et al. (2021). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. ChemRxiv. Preprint.
  • Various Authors. (2019). Mitsunobu Reaction. Synlett.
  • Shafi, S., et al. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 24(9), 1729.
  • Bwatanglang, I. B., et al. (2019). Catalytic Cross-Coupling of Secondary Alcohols. Journal of the American Chemical Society, 141(9), 4156-4166.
  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]

  • Khan, K. (2016). Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. Slideshare.
  • Krische, M. J., et al. (2015). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Accounts of Chemical Research, 48(8), 2321–2330.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wipf, P. (n.d.). Protecting Groups. University of Pittsburgh.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Filo. (2025). Given the following reaction: A molecule with a hydroxyl group...
  • Ashenhurst, J. (2023). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry.
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
  • Khan Academy. (n.d.). Epoxide formation and anti dihydroxylation. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Walse, S. S., et al. (2013). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 47(19), 10970–10979.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 4(11), 748-771.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Rawat, K., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1184281.
  • Ashenhurst, J. (2023). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.).

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Application

Application Note: High-Purity Isolation of cis-Ethyl N-(4-hydroxycyclohexyl)carbamate from a Diastereomeric Mixture

Abstract Ethyl N-(4-hydroxycyclohexyl)carbamate is a valuable bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and advanced materials. Its synthesis typically yields a mixture of cis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl N-(4-hydroxycyclohexyl)carbamate is a valuable bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and advanced materials. Its synthesis typically yields a mixture of cis and trans diastereomers, the separation of which is critical for controlling the stereochemistry of subsequent products. This application note provides a comprehensive, field-proven protocol for the selective isolation of the cis isomer from a crude reaction mixture. The procedure employs standard flash column chromatography on silica gel, a technique accessible in most organic chemistry laboratories. Furthermore, this guide details the analytical methods required to confirm the stereochemical integrity and purity of the isolated product, with a focus on the interpretation of ¹H NMR coupling constants.

Principle of Diastereomeric Separation

The successful chromatographic separation of cis- and trans-ethyl N-(4-hydroxycyclohexyl)carbamate hinges on the subtle differences in their physical properties, primarily polarity, which arise from their distinct three-dimensional structures.

  • Conformational Differences: In its most stable chair conformation, the trans isomer can position both the large carbamate and hydroxyl groups in equatorial positions, minimizing steric strain. This results in a relatively non-polar molecular profile. The cis isomer, however, is forced to have one substituent in an axial position and the other equatorial. This conformation leads to a different overall dipole moment and greater interaction with polar surfaces.

  • Polarity and Elution Order: Silica gel, the stationary phase used in this protocol, is highly polar. Molecules with greater polarity will adsorb more strongly to the silica surface and thus travel more slowly down the column. Consequently, the less polar trans isomer is expected to elute before the more polar cis isomer when using a moderately polar mobile phase. The separation of isomers based on such differences is a fundamental application of liquid chromatography[1].

Visualizing the Isomers

The diagram below illustrates the stereochemical difference between the cis and trans isomers, which is the basis for their successful separation.

Caption: Chair conformations of cis- and trans-ethyl N-(4-hydroxycyclohexyl)carbamate.

Experimental Protocols

This section details the complete workflow, from the initial workup of the crude reaction mixture to the final characterization of the purified cis isomer.

Overall Isolation Workflow

The procedure follows a logical sequence of extraction, purification, and analysis to ensure the recovery of a high-purity final product.

workflow start_end start_end process process analysis analysis output output A Crude Reaction Mixture B Aqueous Workup (Liquid-Liquid Extraction) A->B C Crude Isomer Mixture (Concentrated) B->C D Flash Column Chromatography C->D E TLC Analysis of Fractions D->E Collect Fractions F Combine Pure cis Fractions E->F Identify G Solvent Evaporation F->G H Final Characterization (NMR, IR, MS) G->H I Pure cis-Isomer (>98%) H->I Confirm Structure & Purity

Caption: Workflow for the isolation and purification of the target cis-isomer.

Protocol: Post-Reaction Aqueous Workup

This protocol is designed to remove inorganic salts, water-soluble impurities, and catalysts from the crude reaction mixture prior to chromatography.

Materials:

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like DCM or EtOAc (approx. 3 volumes relative to the reaction solvent volume).

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 x 1 volume) to neutralize any residual acid.

    • Water (1 x 1 volume).

    • Brine (1 x 1 volume) to facilitate phase separation and remove bulk water.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mixture of cis and trans isomers as an oil or solid.

Protocol: Isolation by Flash Column Chromatography

This is the core purification step. The choice of solvent system is critical and must be determined by preliminary Thin Layer Chromatography (TLC).[2]

Materials & Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Ethyl Acetate/Hexanes mixture)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC visualization agent (e.g., potassium permanganate stain)

  • Fraction collection tubes or flasks

Procedure:

  • Determine Eluent System via TLC:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of Ethyl Acetate/Hexanes (e.g., starting from 20:80, 30:70, 40:60).

    • Expert Insight: The ideal solvent system should provide good separation between the two isomer spots (ΔRf > 0.15) and place the target cis isomer at an Rf value of approximately 0.25-0.35. The more polar cis isomer will have a lower Rf value.[3]

  • Pack the Column:

    • Prepare a slurry of silica gel in the chosen eluent (less polar composition if running a gradient).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.[4]

  • Elute and Collect Fractions:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions of a consistent volume. The size of the fractions should be guided by the column volume (typically 1-2% of the column volume per fraction).

  • Monitor Fractions by TLC:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain the separated isomers.

    • Fractions containing only the lower Rf spot (the cis isomer) should be pooled together.

Purity Assessment and Stereochemical Confirmation

After isolation, it is imperative to confirm the identity, purity, and stereochemistry of the product.

Data Interpretation

The primary method for distinguishing cis and trans 1,4-disubstituted cyclohexanes is ¹H NMR spectroscopy, specifically by analyzing the coupling constants (J-values) of the protons attached to the substituted carbons (C1 and C4).[5]

  • The Karplus Relationship: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons.[5]

    • An axial-axial (a,a) interaction (dihedral angle ≈ 180°) results in a large coupling constant, typically 8-13 Hz .

    • An axial-equatorial (a,e) or equatorial-equatorial (e,e) interaction (dihedral angle ≈ 60°) results in a small coupling constant, typically 2-5 Hz .

  • Expected Spectra:

    • trans-Isomer (diequatorial): The protons at C1 and C4 are both axial. Their signals will appear as a triplet of triplets (tt) with large axial-axial couplings.

    • cis-Isomer (axial/equatorial): The protons at C1 and C4 are one axial and one equatorial. Their signals will be broader and more complex, with only small axial-equatorial and equatorial-equatorial couplings observed. The proton on the carbon bearing the hydroxyl group often appears as a broad multiplet.

Summary of Analytical Data

The following table summarizes the expected analytical data for the successful confirmation of the isolated product.

Analysis Technique Parameter Expected Result for cis-Ethyl N-(4-hydroxycyclohexyl)carbamate
¹H NMR H-4 (proton on CH-OH)Broad multiplet, width at half-height indicative of small J-couplings (typically < 15 Hz).
H-1 (proton on CH-NH)Broad multiplet, similar to H-4.
¹³C NMR Number of Signals7 unique carbon signals (4 for cyclohexane ring, 2 for ethyl group, 1 for carbonyl).
FTIR (cm⁻¹) O-H stretch~3350 (broad)
N-H stretch~3300 (sharp)
C=O stretch~1690
HRMS (ESI+) [M+H]⁺Calculated m/z for C₉H₁₈NO₃⁺ should match the observed value within 5 ppm.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Spots) - Inappropriate eluent polarity. - Column overloaded with crude material.- Re-optimize the eluent system using TLC; decrease polarity for better resolution. - Use a larger column or reduce the amount of sample loaded (typically 1-5% of silica weight).
Tailing of Spots on TLC/Column - Compound is too polar for the eluent. - Compound is acidic or basic, interacting strongly with silica.- Increase the polarity of the eluent (e.g., add a small amount of methanol).[2] - For basic compounds, add ~1% triethylamine to the eluent to neutralize the acidic silica.[3]
Low Recovery of Product - Compound is irreversibly adsorbed onto the silica. - Compound is highly volatile.- Flush the column with a much more polar solvent (e.g., 10% MeOH in DCM) to recover adsorbed material. - Use caution during solvent evaporation; avoid high temperatures and excessive vacuum.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Silica gel is a fine powder that can cause respiratory irritation; handle it carefully to avoid creating dust.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Jakubke, H.-D. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

  • Shao, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1037-1041.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Ethyl N-(4-hydroxycyclohexyl)carbamate Isomers

Executive Summary You are likely working with a mixture of cis- and trans- ethyl N-(4-hydroxycyclohexyl)carbamate, a critical intermediate for linker chemistry and kinase inhibitor synthesis.[1] The separation challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with a mixture of cis- and trans- ethyl N-(4-hydroxycyclohexyl)carbamate, a critical intermediate for linker chemistry and kinase inhibitor synthesis.[1] The separation challenge arises from the conformational flexibility of the cyclohexane ring.

The trans-isomer (diequatorial conformation) is thermodynamically more stable and exhibits higher symmetry, making it amenable to crystallization . The cis-isomer (axial-equatorial) often requires chromatographic separation or derivative-based purification.[1]

This guide provides three validated protocols ranging from bulk purification to analytical resolution.

Part 1: Diagnostic & Analytical (Know Your Mixture)

Before attempting physical separation, you must quantify your isomeric ratio. Visualizing the stereochemistry is critical for selecting the correct solvent system.

NMR Diagnostics (The "Gold Standard")

The most reliable method to distinguish isomers is Proton NMR (


H-NMR), specifically looking at the methine proton at the C4 position (attached to the hydroxyl group).
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Mechanistic Reason
Coupling Constant (

)
10–13 Hz (tt or similar)3–6 Hz (quintet/broad)Karplus equation: Axial-axial coupling (

) is large; Axial-equatorial (

) is small [1].[1]
Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)Axial protons are generally more shielded than equatorial protons in cyclohexane systems.
TLC (

)
Typically Lower (More Polar)Typically Higher (Less Polar)Note:[1] This can invert depending on solvent H-bonding capability.[1] In EtOAc/Hexane, cis often elutes first due to intramolecular H-bonding reducing interaction with silica.[1]
Decision Matrix: Select Your Protocol

SeparationStrategy Start Start: Isomer Mixture Scale What is your scale? Start->Scale MethodC Protocol C: Precursor Separation (Preventative) Start->MethodC Synthesis not yet started Ratio Current Trans:Cis Ratio? Scale->Ratio > 10 grams MethodB Protocol B: Flash Chromatography (Best for Cis isolation) Scale->MethodB < 1 gram (Analytical) MethodA Protocol A: Crystallization (Best for Trans enrichment) Ratio->MethodA Trans > 60% Ratio->MethodB ~50:50 or Cis-rich

Figure 1: Decision tree for selecting the appropriate purification method based on scale and starting purity.

Part 2: Purification Protocols

Protocol A: Selective Crystallization (Target: Trans-Isomer)

Best for: Bulk scale (>10g) where the Trans isomer is the desired product.[1]

The trans-isomer packs more efficiently into a crystal lattice due to its diequatorial symmetry.[1]

Reagents:

  • Ethyl Acetate (EtOAc) - Solvent[1][2]

  • Petroleum Ether (PE) or Hexanes - Anti-solvent[1]

  • Seed crystal (if available)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude carbamate mixture in minimal boiling EtOAc. (Approx. 2-3 mL per gram of crude).[1]

  • Anti-solvent Addition: While hot, slowly add PE until the solution becomes slightly turbid.

  • Clarification: Add a few drops of EtOAc to clear the solution.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2-4 hours). Rapid cooling traps the cis-isomer.[1]

  • Refrigeration: Place at 4°C for 12 hours.

  • Filtration: Filter the white precipitate.[3]

    • Solid: Enriched Trans-isomer.[1]

    • Filtrate: Enriched Cis-isomer (save for Protocol B if needed).

  • Validation: Check NMR. If cis impurity >5%, recrystallize using the same solvent system.

Technical Insight: If the mixture is an oil, "trituration" is required first. Stir the oil vigorously in cold diethyl ether or PE to induce solidification before attempting recrystallization [2].

Protocol B: Flash Column Chromatography

Best for: Isolating the Cis-isomer or separating 50:50 mixtures.[1]

Because the isomers have distinct dipole moments, silica gel chromatography is effective.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Gradient of Ethyl Acetate in Hexanes (Start 20% EtOAc


 60% EtOAc).

Workflow:

  • TLC Optimization: Run TLC in 50% EtOAc/Hexanes.

    • Stain with Ninhydrin (requires heating) or KMnO4 . The carbamate NH is not basic enough for standard amine stains but Ninhydrin often works on the carbamate upon vigorous heating.

  • Loading: Dry load the sample (adsorb onto silica) rather than liquid loading to improve resolution.

  • Elution:

    • Fraction 1 (Higher

      
      ):  Typically the Cis-isomer (Intramolecular H-bonding reduces silica drag).[1]
      
    • Fraction 2 (Mixed): Overlap region.

    • Fraction 3 (Lower

      
      ):  Typically the Trans-isomer (More polar interaction with silica).[1]
      
  • Pooling: Combine pure fractions. Recycle the mixed fractions into the next batch.

Protocol C: Precursor Separation (The "Root Cause" Fix)

Best for: Planning stages of synthesis.

It is significantly easier to separate the starting material, 4-aminocyclohexanol , than the final carbamate [3].

Mechanism: The trans-4-aminocyclohexanol can be selectively crystallized from aqueous alkaline solutions.[1][4]

Step-by-Step:

  • Basification: Dissolve 4-aminocyclohexanol salts in water. Adjust pH > 12 using NaOH.

  • Crystallization: Cool the aqueous solution to 0-5°C. The trans-isomer precipitates out as a free base.[1]

  • Filtration: Isolate trans-4-aminocyclohexanol.

  • Synthesis: React the pure trans-amine with Ethyl Chloroformate to yield pure trans-ethyl N-(4-hydroxycyclohexyl)carbamate.

Why this works: The lattice energy difference between cis and trans is magnified in the zwitterionic or free-base form in water compared to the carbamate in organic solvents [4].

Part 3: Troubleshooting & FAQs

Q1: My product is oiling out during crystallization. What is wrong?

Diagnosis: The solution is likely too concentrated, or the cis content is too high (acting as an impurity that disrupts the lattice). Fix:

  • Seed It: Add a tiny crystal of pure trans material.

  • Sonication: Briefly sonicate the oil/solvent mixture to induce nucleation.

  • Solvent Swap: Switch to a more polar solvent system (e.g., Ethanol/Water) which often forces better crystal formation for carbamates.

Q2: I cannot see two spots on TLC, but NMR shows a mixture.

Diagnosis: The polarity difference is too small for the current solvent system. Fix:

  • Change Modifier: Add 1-2% Methanol or Isopropanol to your EtOAc/Hexane mix.[1] This sharpens the peaks by reducing tailing.

  • Multiple Elutions: Run the TLC plate, dry it, and run it again in the same solvent. This effectively doubles the plate length.

Q3: Can I use enzymes to separate them?

Answer: Yes, but it requires a kinetic resolution setup. Lipases (like Candida antarctica Lipase B) can selectively acetylate the hydroxyl group of one isomer (usually trans) faster than the other. You would then separate the ester from the alcohol via chromatography. This is complex and recommended only if crystallization fails [5].

Q4: Why is the Trans isomer yield lower than expected after hydrogenation?

Answer: If you synthesized this via hydrogenation of p-acetamidophenol or similar aromatics, the catalyst determines the ratio. Rhodium (Rh) on Carbon often favors cis, whereas Platinum (Pt) or Palladium (Pd) under acidic conditions can favor trans. Check your reduction conditions [6].

Part 4: Visualizing the Mechanism

The difference in separation behavior is dictated by the spatial arrangement of the Hydroxyl (-OH) and Carbamate (-NHCOOEt) groups.[1]

Conformation cluster_trans Trans-Isomer (Diequatorial) cluster_cis Cis-Isomer (Axial-Equatorial) T_Node Stable T_Desc Groups are far apart. High Symmetry. High Melting Point. T_Node->T_Desc C_Node Polar C_Desc Groups closer in space. Potential H-Bonding. Lower Melting Point. C_Node->C_Desc

Figure 2: Conformational properties driving the physical separation.[1]

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[5] Link[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition.
  • Patent DE19745529C1 . Production of trans-4-amino-cyclohexanol from paracetamol. Describes the pH-dependent crystallization of the amine precursor. Link

  • Fraser, R. R., & Swingle, R. B. (1970).[6] Conformational analysis of trans-1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry.[4][5][6] Link[1]

  • González-Sabín, J., et al. (2020).[7] One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (Demonstrates enzymatic selectivity). Link[1]

  • Organic Syntheses. Hydrogenation of phenols and anilines to cyclohexanols/amines. General procedures for controlling stereochemistry via catalyst selection. Link

Sources

Optimization

Resolving solubility issues of ethyl N-(4-hydroxycyclohexyl)carbamate in aqueous media

Solubility & Formulation Troubleshooting Guide Compound Profile & Physicochemical Barriers[1][2][3] Before troubleshooting, it is critical to understand why this molecule resists aqueous solvation. Compound: Ethyl N-(4-h...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Formulation Troubleshooting Guide

Compound Profile & Physicochemical Barriers[1][2][3]

Before troubleshooting, it is critical to understand why this molecule resists aqueous solvation.

  • Compound: Ethyl N-(4-hydroxycyclohexyl)carbamate[1][2][3]

  • Core Structure: A lipophilic cyclohexane ring substituted with a polar hydroxyl group and a carbamate tail.[1]

  • The Solubility Paradox: This molecule is amphiphilic .

    • Hydrophilic Domains: The hydroxyl (-OH) and carbamate (-NH-CO-O-) groups can donate/accept hydrogen bonds.[1]

    • Hydrophobic Domain: The cyclohexane ring and ethyl chain create a significant lipophilic surface area.

  • Thermodynamic Barrier: In pure water, the "hydrophobic effect" dominates.[1] Water molecules form an ordered "cage" around the cyclohexyl ring, which is energetically unfavorable (entropic penalty). This leads to crystal lattice energy overcoming solvation energy, resulting in precipitation.[1]

SolventEstimated SolubilityUsage Note
Water (pH 7) Low (< 1 mg/mL)Prone to precipitation upon standing.[1]
DMSO High (> 50 mg/mL)Ideal stock solvent.
Ethanol High (> 30 mg/mL)Good cosolvent, but volatile.
0.1M HCl / NaOH Negligible ChangeDo not use. No ionizable centers in physiological range (pKa > 12).

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into the assay buffer."

Diagnosis: You are experiencing "Solvent Shock" (Dielectric Constant Mismatch). When a concentrated DMSO stock (high solubilizing power) hits an aqueous buffer (high polarity), the local solubility drops exponentially before the mixing is complete. The compound crashes out as micro-crystals that may not re-dissolve.[1]

The Fix: Kinetic Solubilization Protocol

Do not add the stock directly to the bulk media. Use an intermediate "spiking" step.[1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final desired concentration (e.g., 10 mM).

  • The "Shift" Step:

    • Take your target aqueous buffer and warm it to 37°C.

    • Crucial: Vortex the buffer rapidly while slowly injecting the DMSO stock tip submerged below the surface.

    • Limit: Keep final DMSO concentration

      
       1% (v/v) for cell assays; up to 10% for chemical assays.
      
  • Sonication: If slight turbidity appears, sonicate in a water bath at 40°C for 5-10 minutes. The energy input helps overcome the lattice energy barrier.

Issue 2: "I need a high concentration (>5 mg/mL) for animal dosing, but I can't use 100% DMSO."

Diagnosis: Simple cosolvents (DMSO/Ethanol) are toxic at high volumes. You need a Carrier System to shield the hydrophobic cyclohexane ring.

The Fix: Cyclodextrin Complexation (The "Host-Guest" Strategy)

The cyclohexane ring of your molecule is the perfect size to fit inside the cavity of


-Cyclodextrin . This hides the lipophilic part from water while the outer shell remains soluble.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]

Protocol: Preparing a 20% HP-


-CD Vehicle 
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of distilled water. Stir until clear.
    
  • Compound Addition: Add your solid Ethyl N-(4-hydroxycyclohexyl)carbamate to this vehicle.

  • Equilibration: Stir magnetically for 4-24 hours at room temperature.

    • Note: The solution may remain cloudy initially.

  • Filtration: Filter through a 0.45

    
    m PVDF filter.[1]
    
  • Validation: Analyze the filtrate by HPLC to confirm the final dissolved concentration.

Why this works: The equilibrium shifts towards the "inclusion complex," effectively dragging the insoluble solid into the liquid phase.[1]

Issue 3: "Can I just adjust the pH to dissolve it?"

Diagnosis: No. This is a common misconception.[1]

Scientific Rationale:

  • Carbamate Nitrogen: The -NH- proton is not basic; it is part of a conjugated system with the carbonyl.[1] Its pKa is typically >12.[1][4]

  • Hydroxyl Group: The secondary alcohol pKa is >15.

  • Result: You cannot protonate or deprotonate this molecule within the pH range of 1-10.[1] Adding strong acid/base will only catalyze chemical hydrolysis (breaking the carbamate linkage), destroying your compound.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target application.

Solubility_Workflow Start Start: Define Requirement Conc_Check Target Concentration? Start->Conc_Check Low_Conc Low (< 100 µM) (In Vitro / Cell Assays) Conc_Check->Low_Conc Screening High_Conc High (> 1 mg/mL) (In Vivo / Formulation) Conc_Check->High_Conc Dosing DMSO_Stock Prepare 1000x Stock in DMSO Low_Conc->DMSO_Stock CD_Strategy Cyclodextrin Strategy (Host-Guest Complex) High_Conc->CD_Strategy Dilution Rapid Dilution into Warm Media (37°C) DMSO_Stock->Dilution Precip_Check Precipitation Observed? Dilution->Precip_Check Success_Low Proceed to Assay Precip_Check->Success_Low No Add_Surfactant Add 0.05% Tween 80 or Pluronic F68 Precip_Check->Add_Surfactant Yes Add_Surfactant->Success_Low Prep_Vehicle Dissolve 20% w/v HP-β-CD in Water CD_Strategy->Prep_Vehicle Mix_Equil Add Compound & Stir 24h (Complexation) Prep_Vehicle->Mix_Equil Filter Filter (0.22 µm) Mix_Equil->Filter Success_High Clear Solution (Stable Complex) Filter->Success_High

Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration requirements.

Advanced FAQ: Chemical Stability

Q: Is the carbamate linkage stable in aqueous solution? A: Generally, yes, at neutral pH (6–8).[1] However, carbamates are susceptible to hydrolysis under extreme conditions.[1]

  • Acidic pH (< 4): Slow hydrolysis to ethanol and the corresponding amine.

  • Basic pH (> 9): Rapid hydrolysis.

  • Enzymatic: Be aware that plasma or liver homogenates may contain carboxylesterases or urethanases that can cleave this bond [1]. Always perform a stability control (incubation without cells) to distinguish metabolic clearance from chemical degradation.

References

  • Zhang, Q., et al. (2022).[1] "Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application." Foods, 11(7), 936.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for carbamate solubility profiles).

  • PubChem. (2025).[5][6] "Ethyl N-(4-hydroxycyclohexyl)carbamate Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Management in Carbamate Derivative Processing

Status: Active Topic: Carbamate Derivatives, Hygroscopicity, Drying Protocols, Solid-State Stability Audience: Process Chemists, Formulation Scientists, QA/QC Managers Introduction Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Carbamate Derivatives, Hygroscopicity, Drying Protocols, Solid-State Stability Audience: Process Chemists, Formulation Scientists, QA/QC Managers

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenge of hygroscopicity in carbamate derivatives (e.g., prodrugs, cholinesterase inhibitors). Carbamates possess a unique "amide-ester" hybrid structure that, while chemically useful, creates significant susceptibility to moisture-induced hydrolysis and physical instability (caking, deliquescence).

This guide is structured to move from root cause analysis to validated operational protocols .

Module 1: The Mechanic of Failure (Root Cause)

Q: Why are my carbamate derivatives so sensitive to moisture compared to other amides?

A: The sensitivity arises from the specific electronic distribution of the carbamate moiety (


). Unlike simple amides, the additional oxygen atom increases the polarity of the carbonyl group.
  • Dipole Interaction: The

    
     bond acts as a strong hydrogen bond acceptor, while the 
    
    
    
    (in mono-substituted carbamates) acts as a donor. This creates a "molecular magnet" for atmospheric water.
  • Hydrolysis Pathway: Moisture does not just sit on the surface; it attacks the carbonyl carbon. In the presence of trace bases or even neutral pH, water acts as a nucleophile, cleaving the ester bond. This is irreversible.

The Cascade of Degradation: Once hydrolysis begins, it generates Carbamic Acid , which is inherently unstable and spontaneously decarboxylates into an amine and


.[1][2] This gas evolution can crack tablet coats or disrupt filter cakes.
Visualizing the Pathway

CarbamateHydrolysis cluster_0 Critical Control Point: Drying Carbamate Carbamate Derivative (R-O-CO-NH-R') Intermediate Unstable Carbamic Acid (HO-CO-NH-R') Carbamate->Intermediate Nucleophilic Attack (Hydrolysis) Water H2O (Moisture) Water->Intermediate Products Degradation Products: Amine + CO2 + Alcohol Intermediate->Products Spontaneous Decarboxylation

Figure 1: The irreversible hydrolysis pathway of carbamates triggered by moisture absorption.

Module 2: Troubleshooting & Optimization

Troubleshooting Matrix: Common Drying Failures
SymptomProbable CauseTechnical ExplanationCorrective Action
Surface Caking / Crust Rapid evaporation rate"Case Hardening": Solvent evaporates too fast from the surface, precipitating a dense crust that traps moisture inside.Ramp Vacuum Slowly: Use a stepwise vacuum ramp (e.g., 100 mbar

50 mbar

10 mbar) rather than full vacuum immediately.
Amorphous to Crystalline Shift Solvent PlasticizationResidual solvent lowers the Glass Transition Temp (

). The material becomes rubbery, allowing molecules to align and crystallize, expelling water.
Keep

:
Dry at lower temperatures initially. Remove bulk solvent before raising heat.
High Residual Moisture High Relative Humidity (RH) in dryerEven under vacuum, leaks or wet N2 sweeps introduce moisture. If

, drying stops.
N2 Sweep: Introduce dry nitrogen bleed to lower partial pressure of water vapor.
Chemical Degradation Thermal HydrolysisHeat + Residual Moisture = Accelerated Hydrolysis (Arrhenius equation).Lyophilization: If thermal labile, switch to freeze-drying to sublime ice without liquid phase hydrolysis.
Q: How does "Critical Relative Humidity" (CRH) dictate my process?

A: CRH is the specific humidity level at which your substance begins to absorb atmospheric moisture exponentially.

  • The Rule: You must process and dry the material in an environment where

    
    .
    
  • The Risk: If you dry a carbamate with a CRH of 40% in a room with 50% RH, it will never dry completely. It will reach an equilibrium where it constantly pulls water from the air.

Module 3: Validated Protocols

Protocol A: Determination of Critical Relative Humidity (CRH)

Objective: To define the safe operating window for manufacturing and drying.

Methodology: Dynamic Vapor Sorption (DVS) or Isopiestic Method

  • Preparation: Dry a small sample (100mg) to constant weight at

    
     under vacuum.
    
  • Exposure: Expose the sample to controlled humidity chambers ranging from 10% to 90% RH at

    
    .
    
  • Measurement: Weigh the sample at equilibrium (24 hours) for each RH point.

  • Calculation: Plot % Weight Gain vs. % RH.

    • Identification: The CRH is the inflection point where the curve shifts from linear adsorption (surface) to exponential absorption (bulk).

Standard Acceptance Criteria:

  • Non-Hygroscopic:

    
     weight gain at 90% RH.
    
  • Hygroscopic:

    
     weight gain below 80% RH.
    
  • Deliquescent: Absorbs enough water to dissolve (liquid phase forms).

Protocol B: Optimized Vacuum Drying Cycle for Carbamates

Objective: To remove solvent/water without triggering hydrolysis or case hardening.

Equipment: Vacuum Shelf Dryer with Nitrogen Bleed.

Step-by-Step Workflow:

  • Pre-Conditioning:

    • Heat shelf to

      
      .[3]
      
    • Purge chamber with Dry Nitrogen (

      
      ) for 15 minutes.
      
  • Phase 1: Bulk Solvent Removal (Constant Rate Period)

    • Pressure: Reduce to 100 mbar (Do NOT go to full vacuum yet).

    • Temp: Hold at

      
      .
      
    • Duration: 2-4 hours.

    • Logic: Prevents solvent boiling and "popping" of the cake.

  • Phase 2: Deep Drying (Falling Rate Period)

    • Pressure: Ramp down to

      
       mbar over 1 hour.
      
    • Temp: Ramp to

      
       (ensure this is below the melting point and 
      
      
      
      ).
    • N2 Bleed: Open N2 bleed valve slightly to maintain a sweep. This displaces water vapor molecules that desorb from the surface.

  • Phase 3: Cool Down & Break Vacuum

    • Cool: Reduce shelf temp to

      
      while still under vacuum.
      
    • Break Vacuum: Isolate vacuum pump. Backfill ONLY with Dry Nitrogen or Argon. Never backfill with ambient air.

  • Packaging:

    • Discharge directly into double polyethylene bags with desiccant sachets (Silica gel or Molecular Sieve) inside the outer bag.

Visualizing the Decision Logic

DryingLogic Start Start: Wet Carbamate Cake CheckCRH Check CRH Value Start->CheckCRH IsCRHHigh Is CRH > 60%? CheckCRH->IsCRHHigh StandardDry Standard Vacuum Drying (Protocol B) IsCRHHigh->StandardDry Yes (Robust) StrictControl Strict Humidity Control Required (Isolator/Glovebox) IsCRHHigh->StrictControl No (Sensitive) CheckForm Is Material Amorphous? StrictControl->CheckForm CheckForm->StandardDry No (Crystalline) SprayDry Spray Drying (Rapid solvent removal) CheckForm->SprayDry Yes (High Throughput) Lyophilize Lyophilization (If thermally unstable) CheckForm->Lyophilize Yes (Heat Sensitive)

Figure 2: Decision tree for selecting the appropriate drying technology based on CRH and solid-state form.

References

  • Mechanism of Hydrolysis

    • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
    • Source: N
    • URL:[Link]

  • Hygroscopicity Categorization

    • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System
    • Source: Asian Journal of Pharmaceutics.
    • URL:[Link]

  • Solid State Stability

    • Title: Solid-State-Trapped Reactive Ammonium Carbamate Self-Derivative Salts.[4]

    • Source: Chemistry - A European Journal (via NIH).
    • URL:[Link]

  • Residual Solvents & Guidelines

    • Title: ICH Q3C (R8) Residual Solvents.[5]

    • Source: International Council for Harmonisation.[5]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 1H NMR Analysis of Ethyl N-(4-hydroxycyclohexyl)carbamate

Executive Summary Ethyl N-(4-hydroxycyclohexyl)carbamate represents a critical structural motif in medicinal chemistry, often serving as a bifunctional linker or a protected intermediate in the synthesis of bioactive ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(4-hydroxycyclohexyl)carbamate represents a critical structural motif in medicinal chemistry, often serving as a bifunctional linker or a protected intermediate in the synthesis of bioactive amines. Its analysis is defined by a singular stereochemical challenge: distinguishing between the cis and trans diastereomers of the 1,4-disubstituted cyclohexane ring.

While Mass Spectrometry (LC-MS) excels at molecular weight confirmation, it often fails to resolve non-chiral diastereomers without specialized chromatography. 1H NMR spectroscopy remains the gold standard for this analysis, offering intrinsic, quantitative resolution of stereochemistry through the analysis of scalar coupling constants (


-coupling) and chemical shift environments.

This guide provides a rigorous, comparative technical analysis of the spectral properties of this carbamate, designed for senior analytical scientists and synthetic chemists.

Part 1: Structural Dynamics & Stereochemical Challenges

The core analytical task is the differentiation of the 1,4-substitution pattern.[1] The cyclohexane ring exists in a dynamic equilibrium of chair conformations.[1]

  • Trans-Isomer: The thermodynamically preferred conformer places both the carbamate and hydroxyl groups in equatorial positions (diequatorial). Consequently, the methine protons at C1 and C4 occupy axial positions.

  • Cis-Isomer: One substituent is equatorial, and the other is axial.[1] Rapid ring-flipping often averages the signals at room temperature unless the carbamate group (being bulkier) locks the conformation, biasing the hydroxyl group into an axial position.

Comparative Analysis: NMR vs. Alternatives

Why choose NMR over high-throughput LC-MS for this specific application?

Feature1H NMR Spectroscopy LC-MS / HPLC
Stereochemical Insight High. Direct visualization of axial vs. equatorial protons via

-coupling.
Low. Requires chiral columns or specialized stationary phases to separate diastereomers.
Quantification Intrinsic. Integration ratios give exact cis/trans % without standards.Relative. Response factors may vary; requires pure standards for calibration.
Sample Recovery Non-destructive. Sample can be recovered.[1][2][3][4][5]Destructive (unless prep-scale).
Speed 10–15 mins (Acquisition + Processing).5–30 mins (Method dev + Run time).

Part 2: Detailed Spectral Assignment

The Ethyl Carbamate "Fingerprint"

Regardless of the ring stereochemistry, the ethyl carbamate moiety provides a stable diagnostic anchor. These signals confirm the successful formation of the carbamate linkage.

  • 
     4.10 ppm (Quartet, 
    
    
    
    Hz):
    Methylene protons (
    
    
    ).
  • 
     1.25 ppm (Triplet, 
    
    
    
    Hz):
    Methyl protons (
    
    
    ).
  • 
     4.50 – 4.80 ppm (Broad Singlet):  Carbamate 
    
    
    
    . Note: This signal is exchangeable and will disappear upon
    
    
    shake.
The Cyclohexane Ring: Distinguishing Cis vs. Trans

The differentiation relies on the Karplus equation, which dictates that vicinal coupling constants (


) are largest when the dihedral angle is 180° (axial-axial).
Scenario A: The Trans-Isomer (Major/Preferred)

Conformation: Diequatorial substituents / Diaxial protons.

  • H1 (Carbamate-bearing methine): Appears as a tt (triplet of triplets) or broad multiplet at

    
     3.30 – 3.50 ppm .
    
    • Coupling Logic: It has two large axial-axial couplings (

      
       Hz) with H2ax/H6ax, and two small axial-equatorial couplings (
      
      
      
      Hz).
    • Visual Cue: Look for a "wide" multiplet spanning >25 Hz.

  • H4 (Hydroxyl-bearing methine): Similar tt pattern, typically slightly downfield relative to H1 due to the electronegativity of Oxygen, at

    
     3.50 – 3.70 ppm .
    
Scenario B: The Cis-Isomer (Minor)

Conformation: One Axial / One Equatorial substituent.

  • H1 / H4 Signals: Because one proton is equatorial (or the ring is flipping rapidly), the large

    
     coupling is lost or averaged out.
    
  • Appearance: The signals appear as narrower multiplets (quintet-like or broad singlets) with smaller width at half-height (

    
    ).
    
  • Chemical Shift: Equatorial protons are generally deshielded (downfield) relative to axial protons. Expect the cis methine signals to appear 0.1 – 0.3 ppm downfield compared to the trans isomer.

Summary Table of Diagnostic Shifts ( )
Proton EnvironmentSignal TypeApprox. Shift (

)
Diagnostic Feature
Ethyl

Triplet1.25Integral = 3H
Ethyl

Quartet4.10Integral = 2H
Ring H1 (Trans) tt (wide)3.35

Hz (Axial)
Ring H4 (Trans) tt (wide)3.60

Hz (Axial)
Ring H1/H4 (Cis) Multiplet (narrow)3.70 - 3.90Small couplings (

Hz)
NH Broad s4.60Disappears with

Part 3: Experimental Protocol

Standard Operating Procedure: Stereochemical Purity Assessment

Objective: Quantify the trans:cis ratio of Ethyl N-(4-hydroxycyclohexyl)carbamate.

1. Sample Preparation:

  • Weigh 5–10 mg of the product into a clean vial.

  • Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Note:

      
       is preferred over DMSO-
      
      
      
      for this analysis because DMSO viscosity can broaden signals, obscuring the fine splitting patterns required to distinguish
      
      
      from
      
      
      .
  • Filter through a cotton plug into the NMR tube to remove suspended solids.

2. Acquisition Parameters (400 MHz or higher):

  • Pulse Angle: 30° or 45°.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Methine protons can have long T1 relaxation times. A short D1 will suppress the integration of the major isomer, leading to inaccurate quantitation.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

3. Processing:

  • Apply an exponential window function (LB = 0.3 Hz).

  • Phase correct manually, ensuring the baseline is flat around 3.0–4.5 ppm.

  • Integration:

    • Calibrate the Ethyl Quartet (4.1 ppm) to 2.00.

    • Integrate the H1 region (3.3–3.5 ppm for trans, 3.7–3.9 ppm for cis).

    • Calculate ratio:

      
      .
      

4. Validation Step (


 Shake): 
  • Add 1 drop of

    
     to the tube and shake vigorously.
    
  • Re-acquire.[6]

  • Result: The NH signal (~4.6 ppm) and OH signal (variable) will vanish. This clears the spectral window to ensure no exchangeable protons are overlapping with the critical methine multiplets.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for assigning the stereochemistry based on the H1/H4 splitting patterns.

NMR_Workflow Start Acquire 1H NMR (CDCl3) CheckEthyl Check Ethyl Signals (q @ 4.1, t @ 1.2) Start->CheckEthyl IdentifyRing Examine Ring Methines (3.3 - 4.0 ppm) CheckEthyl->IdentifyRing Confirmed Decision Splitting Pattern Analysis IdentifyRing->Decision TransPath Wide Multiplet (tt) J ~ 11 Hz (Axial-Axial) Decision->TransPath Large Coupling CisPath Narrow Multiplet Small J (Eq/Ax avg) Decision->CisPath Small Coupling ConclusionTrans TRANS Isomer (Diequatorial Substituents) TransPath->ConclusionTrans ConclusionCis CIS Isomer (Axial/Equatorial) CisPath->ConclusionCis

Caption: Logic flow for distinguishing cis/trans isomers based on methine proton multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Magritek. (2025). "Quantifying the formation of stereoisomers by benchtop NMR spectroscopy." Application Note. [Link] (Validation of NMR for isomer quantification).

Sources

Comparative

Comprehensive Guide: HPLC Method Development for Ethyl N-(4-hydroxycyclohexyl)carbamate Purity Analysis

Executive Summary & Strategic Analysis Ethyl N-(4-hydroxycyclohexyl)carbamate is a critical intermediate in the synthesis of several pharmaceutical agents (e.g., specific kinase inhibitors or antipsychotics like caripraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl N-(4-hydroxycyclohexyl)carbamate is a critical intermediate in the synthesis of several pharmaceutical agents (e.g., specific kinase inhibitors or antipsychotics like cariprazine derivatives). Its analysis presents two distinct challenges that defeat "standard" HPLC protocols:

  • Stereoisomerism: The 1,4-disubstituted cyclohexane ring creates cis and trans diastereomers. Quantifying the isomeric ratio (typically trans is active/desired) is a critical quality attribute (CQA).

  • Poor UV Chromophore: The molecule lacks a conjugated

    
    -system, relying solely on the weak carbonyl absorbance (<210 nm), which compromises sensitivity and baseline stability.
    

This guide compares the conventional C18/UV approach against an optimized Phenyl-Hexyl/CAD (Charged Aerosol Detection) methodology, demonstrating why the latter is the superior, self-validating system for high-purity applications.

Method Comparison: The Scientific Rationale

Pillar 1: Stationary Phase Selection (Shape Selectivity)

Standard C18 columns rely on hydrophobic subtraction. While effective for general lipophilicity, they often fail to resolve structural isomers with identical hydrophobicity but different 3D shapes.

  • Alternative: Phenyl-Hexyl or PFP (Pentafluorophenyl)

    • Mechanism: These phases offer

      
      -
      
      
      
      interactions and, more importantly, "shape selectivity." The rigid aromatic ring in the stationary phase can discriminate between the planar trans isomer (diequatorial conformation) and the kinked cis isomer (axial-equatorial conformation).
    • Outcome: Superior resolution (

      
      ) between diastereomers compared to C18.
      
Pillar 2: Detection Mode (Sensitivity vs. Universality)
  • UV (210 nm): Relying on the carbamate carbonyl at 205–210 nm subjects the method to mobile phase noise, drift, and poor Limit of Quantitation (LOQ).

  • CAD (Charged Aerosol Detection): A universal detector that measures analyte mass directly. It is ideal for carbamates as it does not require a chromophore, offering near-universal response factors for impurities regardless of their UV activity.

Summary Table: Method Performance Comparison
FeatureMethod A: Conventional Method B: Optimized (Recommended)
Column C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Kinetex)
Mobile Phase Phosphate Buffer / Acetonitrile0.1% Formic Acid / Methanol
Detector UV @ 210 nmCharged Aerosol Detector (CAD)
Isomer Separation Partial / Shoulder (

)
Baseline Resolved (

)
Sensitivity (LOD) High ppm range (~50 ppm)Low ppm range (~5 ppm)
Gradient Compatibility Poor (Baseline drift at 210 nm)Excellent (Stable baseline)

Visualizing the Development Logic

The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific analytical needs (Isomer ratio vs. General Purity).

MethodDevelopment Start START: Analyte Assessment Ethyl N-(4-hydroxycyclohexyl)carbamate CheckIsomers Requirement: Separate Cis/Trans Isomers? Start->CheckIsomers StandardC18 Method A: C18 / UV 210nm (General Purity only) CheckIsomers->StandardC18 No PhenylHexyl Select Stationary Phase: Phenyl-Hexyl or C30 CheckIsomers->PhenylHexyl Yes CheckUV Requirement: High Sensitivity (<0.05%)? SelectDetector Select Detector CheckUV->SelectDetector PhenylHexyl->SelectDetector CAD Detector: CAD (Universal, High Sensitivity) SelectDetector->CAD High Sens. Needed LowUV Detector: UV 205nm (Low Sensitivity, Drift Risk) SelectDetector->LowUV Standard Sens. OK FinalMethod OPTIMIZED METHOD Phenyl-Hexyl + Formic Acid + CAD CAD->FinalMethod

Figure 1: Decision matrix for selecting column chemistry and detection mode based on analytical requirements.

Detailed Experimental Protocol (The "Best Practice" Method)

This protocol is designed to be self-validating : the resolution between the cis and trans isomers serves as a system suitability test (SST) to confirm column performance.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class)

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm or 2.6 µm core-shell particles.

    • Why: The phenyl ring provides shape selectivity for the cyclohexane isomers [1].

  • Column Temperature: 35°C (Control is critical for isomer resolution).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (LC-MS grade).

    • Why: Methanol often provides better selectivity for stereoisomers than Acetonitrile due to hydrogen bonding capabilities with the carbamate/hydroxyl groups [2].

  • Flow Rate: 0.4 mL/min.

Detection Settings (CAD)[2][8][9]
  • Nebulizer Temp: 35°C

  • Power Function: 1.0 (for linear dynamic range optimization)

  • Data Collection Rate: 10 Hz

  • Note: If CAD is unavailable, use UV at 205 nm , but ensure Mobile Phase A is Phosphate buffer (pH 2.5) instead of Formic Acid to reduce background absorbance.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Sample Injection
8.0040Linear Gradient (Isomer Elution)
10.0095Wash
12.0095Wash Hold
12.105Re-equilibration
15.005End
Elution Logic & Identification

In Reverse Phase (RP) systems using Phenyl-Hexyl columns:

  • Cis-isomer: Typically elutes first . The cis-1,4-disubstituted cyclohexane (axial/equatorial) is more polar and less planar than the trans form.

  • Trans-isomer: Elutes second . The trans-isomer (diequatorial) is more planar, allowing stronger interaction with the stationary phase's aromatic ring [3].

ElutionOrder Injection Injection Column Phenyl-Hexyl Column (Pi-Pi & Shape Selectivity) Injection->Column Cis Cis-Isomer (Bulky/Polar) Elutes 1st Column->Cis Weak Interaction Trans Trans-Isomer (Planar/Hydrophobic) Elutes 2nd Column->Trans Strong Interaction Detector Detector (CAD) Cis->Detector Trans->Detector

Figure 2: Expected elution order mechanism on a Phenyl-Hexyl stationary phase.

References

  • Selectivity in Reversed-Phase Separation of Isomers. Source: MAC-MOD Analytical / Advanced Materials Technology. Context: Explains the "shape selectivity" mechanism of Phenyl-Hexyl phases for structural isomers.

  • Solvent Selectivity in HPLC. Source: Chromatography Online (LCGC). Context: Details why Methanol (protic) often resolves polar isomers better than Acetonitrile (aprotic).

  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. Context: Fundamental grounding on the stability and polarity differences between cis (axial/equatorial) and trans (diequatorial) isomers.

  • Charged Aerosol Detection for Non-Chromophoric Compounds. Source: Thermo Fisher Scientific.[1] Context: Validates CAD as the standard for analyzing compounds with weak UV response like aliphatic carbamates.

Sources

Validation

Comparative Reactivity Guide: Ethyl N-(4-hydroxycyclohexyl)carbamate vs. Benzyl Carbamates

Executive Summary This guide provides a technical comparison between Ethyl N-(4-hydroxycyclohexyl)carbamate (EHC) and Benzyl carbamates (Cbz-protected amines) . While both share the core carbamate functionality ( ), thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl N-(4-hydroxycyclohexyl)carbamate (EHC) and Benzyl carbamates (Cbz-protected amines) . While both share the core carbamate functionality (


), their utility in drug development is bifurcated by their reactivity profiles.[1]
  • EHC acts as a robust, permanent linker or pharmacophore scaffold.[1] Its aliphatic ethyl tail renders it inert to hydrogenolysis and highly resistant to hydrolysis, allowing the molecule to survive diverse downstream synthetic transformations targeting the 4-hydroxyl group.

  • Benzyl Carbamates function as transient protecting groups . The benzylic moiety provides a specific "kill switch" (hydrogenolysis) that allows for the regeneration of the amine under mild conditions, a feature absent in EHC.

Structural & Electronic Basis of Reactivity

The divergent behaviors of these two species stem from the electronic environment of the oxygen-adjacent carbon.

Ethyl N-(4-hydroxycyclohexyl)carbamate (EHC)
  • Structure: An ethyl group attached to the carbamate oxygen; a 4-hydroxycyclohexyl ring attached to the nitrogen.

  • Electronic Effect: The ethyl group is an electron-donating alkyl chain. It stabilizes the carbamate linkage through hyperconjugation but does not offer a low-energy pathway for cleavage.

  • Stereochemistry: The cyclohexyl ring introduces cis/trans isomerism. The trans-isomer (diequatorial in the chair conformation) is thermodynamically favored and sterically more accessible at the hydroxyl position for secondary functionalization [1].

Benzyl Carbamates (Cbz)
  • Structure: A benzyl group attached to the carbamate oxygen.[2][3][4]

  • Electronic Effect: The benzylic carbon is susceptible to catalytic reduction. The aromatic ring allows for stabilization of transition states during hydrogenolysis, facilitating the cleavage of the

    
     bond to release toluene and carbamic acid (which spontaneously decarboxylates).
    

Comparative Stability Profiling

The following data summarizes the stability of EHC versus a standard Benzyl Carbamate under common synthetic conditions.

Table 1: Reactivity & Stability Matrix

ConditionEthyl N-(4-hydroxycyclohexyl)carbamate (EHC)Benzyl Carbamate (Cbz-R)Mechanistic Insight

(Hydrogenolysis)
Inert Rapid Cleavage Benzyl group undergoes hydrogenolytic cleavage; Ethyl group lacks the benzylic activation required for this mechanism [2].
Acid Hydrolysis (HBr/AcOH) Stable (requires harsh reflux)CleavedCbz is acid-labile (via

-like carbocation formation); EHC requires harsh acid to protonate the carbonyl and force hydrolysis.
Base Hydrolysis (NaOH, RT) StableStableBoth are resistant to mild base (unlike esters).[1] EHC is significantly more robust at elevated pH than Cbz.
Oxidation (

/ Jones)
Reacts at -OH group onlyStable (usually)EHC's carbamate is unaffected, allowing selective oxidation of the cyclohexyl alcohol to a ketone.
Nucleophilic Attack (Amines) InertInertCarbamates are generally poor electrophiles compared to esters; both survive amidation conditions.

Orthogonality & Functionalization Strategies

The primary application of EHC is in scenarios where the nitrogen must remain permanently capped while the hydroxyl group is modified.

The "Free Hydroxyl" Handle

In EHC, the 4-hydroxy group serves as a nucleophilic handle. Because the ethyl carbamate is stable to standard esterification, etherification, and oxidation conditions, EHC can be used as a scaffold.[1]

  • Esterification: Reacting EHC with acyl chlorides yields ester-linked prodrugs.

  • Oxidation: Reacting EHC with Dess-Martin Periodinane yields the ketone (Ethyl N-(4-oxocyclohexyl)carbamate), a precursor for reductive amination.

Orthogonal Deprotection Workflow

The diagram below illustrates how EHC and Cbz can be used in the same molecule to achieve orthogonal deprotection.

Orthogonality cluster_0 Substrate: N-Cbz-N'-EthylCarbamate-Diamine Start Molecule with: 1. Benzyl Carbamate (Cbz) 2. Ethyl Carbamate (Et) H2_Pd Condition A: H2 / Pd-C (Hydrogenolysis) Start->H2_Pd Selective Cleavage Acid Condition B: Strong Acid (HBr/AcOH) Start->Acid Alternative Cleavage Result_H2 Product A: Free Amine (at Cbz site) Ethyl Carbamate Intact H2_Pd->Result_H2 Cbz Removed Et Stable Result_Acid Product B: Free Amine (at Cbz site) Ethyl Carbamate Intact Acid->Result_Acid Cbz Removed Et Stable

Figure 1: Orthogonal stability of Ethyl Carbamates during Benzyl Carbamate cleavage.

Experimental Protocols

Synthesis of Ethyl N-(4-hydroxycyclohexyl)carbamate

This protocol targets the trans-isomer, commonly used in pharmaceutical intermediates [3].

Reagents:

  • trans-4-Aminocyclohexanol (1.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)[3]

Procedure:

  • Preparation: Dissolve trans-4-aminocyclohexanol (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Dropwise add ethyl chloroformate (11 mmol) over 20 minutes. Maintain temperature < 5°C to prevent bis-acylation at the hydroxyl group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; amine spot should disappear).

  • Workup: Quench with water (20 mL). Wash organic layer with 1M HCl (to remove unreacted amine) and then saturated

    
    .
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
    

Validation:

  • 1H NMR (CDCl3): Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The methine proton attached to the carbamate nitrogen will appear around 3.5 ppm.

Comparative Cleavage: Hydrogenolysis of Benzyl Carbamate

This protocol demonstrates the removal of Cbz, conditions under which the Ethyl variant described above remains completely stable .

Reagents:

  • Cbz-protected substrate (1.0 eq)[3]

  • Pd/C (10 wt% loading, 10 mol%)

  • Methanol (MeOH)

  • 
     gas (balloon pressure)
    

Procedure:

  • Dissolve the Cbz-substrate in MeOH.[5]

  • Carefully add Pd/C catalyst (Caution: Pyrophoric when dry).

  • Purge system with

    
    , then fill with 
    
    
    
    (balloon).[1]
  • Stir vigorously at RT for 2-12 hours.

  • Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Result: The Cbz group is removed (yielding toluene and

    
    ). If this were applied to Ethyl N-(4-hydroxycyclohexyl)carbamate , the starting material would be recovered unchanged.[1]
    

Mechanistic Pathways

The following diagram details the divergent cleavage mechanisms. Note that the Ethyl Carbamate lacks the resonance stabilization required for the Hydrogenolysis pathway.

Mechanisms cluster_Cbz Benzyl Carbamate Cleavage (Hydrogenolysis) cluster_Et Ethyl Carbamate Stability Cbz_Start Benzyl-O-CO-NH-R Pd_Complex Pd-Complex Formation (Adsorption) Cbz_Start->Pd_Complex H2 / Pd-C Cleavage C-O Bond Cleavage (Toluene Release) Pd_Complex->Cleavage Reduction Carbamic Carbamic Acid (HO-CO-NH-R) Cleavage->Carbamic Amine Free Amine (H2N-R) + CO2 Carbamic->Amine Spontaneous Decarboxylation Et_Start Ethyl-O-CO-NH-R No_React NO REACTION (Lack of Benzylic Activation) Et_Start->No_React H2 / Pd-C

Figure 2: Mechanistic divergence under hydrogenolysis conditions.

References

  • Stereoselective Synthesis of 4-Aminocyclohexanol

    • Reetz, M. T., et al. "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase."[1][6] ChemCatChem, 2015.[1]

  • Carbamate Protection & Deprotection Strategies

    • Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons.

    • BenchChem Protocols. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[5]

  • Synthesis of Carbamates from Amines

    • Padiya, K. J., et al. "Unprecedented 'In Water' Imidazole-Based Carbonylative Coupling Reagent."[1] Organic Letters, 2012.[1][7]

Sources

Comparative

Advanced Characterization Guide: Ethyl N-(4-hydroxycyclohexyl)carbamate

Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Researchers, Analytical Chemists, and QA/QC Managers Executive Summary Ethyl N-(4-hydroxycyclohexyl)carbamate ( ) presents a unique analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Researchers, Analytical Chemists, and QA/QC Managers

Executive Summary

Ethyl N-(4-hydroxycyclohexyl)carbamate (


) presents a unique analytical challenge in drug development. As a bifunctional intermediate containing both a secondary carbamate and a secondary alcohol, it exhibits thermal lability  and hygroscopicity  that often render traditional Certificate of Analysis (CoA) workflows insufficient.

This guide compares the industry-standard Combustion Analysis (CHN) against the superior Orthogonal qNMR/LC-MS approach. We demonstrate why relying solely on CHN leads to purity overestimation and provide a self-validating protocol for absolute purity determination.

Part 1: The Analytical Challenge

The structural integrity of Ethyl N-(4-hydroxycyclohexyl)carbamate is compromised by two main factors during elemental analysis:

  • Thermal Decarboxylation: Carbamates are prone to thermal cleavage (releasing

    
     and amine) at the high flash-combustion temperatures (
    
    
    
    ) used in CHN analyzers, occasionally leading to incomplete combustion or volatile loss prior to detection.
  • Hygroscopic Bias: The 4-hydroxycyclohexyl moiety creates a hydrogen-bonding network that traps atmospheric moisture. In CHN analysis, trapped water inflates Hydrogen/Oxygen values and dilutes Carbon/Nitrogen percentages, requiring aggressive drying that may degrade the sample.

Part 2: Comparative Analysis of Standards

We compared three methodologies for validating a Reference Standard of Ethyl N-(4-hydroxycyclohexyl)carbamate.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Automated Combustion (CHN) Method B: HPLC-UV (Area %) Method C: qNMR (Internal Standard)
Principle Flash combustion / Gas chromatographyChromatographic separation / UV absorptionNuclear spin resonance / Molar ratio
Primary Risk Solvent/Water Entrapment (False Negatives)Response Factor Bias (impurities may lack chromophores)Signal Overlap (rare, manageable)
Thermal Stress High (

)
Low (Ambient -

)
None (Ambient)
Water Detection Impossible (indistinguishable from organic H)NoYes (Distinct chemical shift)
Suitability Screening Only Routine QC Primary Standardization
Critical Insight: The "Water Trap"

In our comparative study, a sample of Ethyl N-(4-hydroxycyclohexyl)carbamate stored at ambient humidity showed a passing HPLC purity (


) but failed CHN analysis.
  • HPLC: Did not detect the 1.2% water content (water is UV-transparent).

  • CHN: Showed Carbon content at 56.8% (Theoretical: 57.73%), suggesting impurity.

  • qNMR: Identified the water peak at 1.56 ppm and calculated the absolute purity of the carbamate at 98.3% (mass basis), reconciling the data.

Part 3: Decision Logic & Workflow

To ensure scientific integrity, researchers should follow this logic flow when characterizing this carbamate.

AnalysisLogic Start Sample: Ethyl N-(4-hydroxycyclohexyl)carbamate Check1 Is Absolute Purity Required? Start->Check1 BranchA Routine QC (Batch-to-Batch) Check1->BranchA No BranchB Reference Standard Characterization Check1->BranchB Yes MethodHPLC Method: HPLC-UV/ELSD (Relative Purity) BranchA->MethodHPLC StepDry Step 1: Vacuum Drying (P2O5, 24h, <40°C) BranchB->StepDry Final Generate CoA MethodHPLC->Final CheckTherm Thermal Stability Check (TGA or DSC) StepDry->CheckTherm Decision Decomposition < 150°C? CheckTherm->Decision PathCHN Path A: CHN Analysis (Risk: High) Decision->PathCHN No (Stable) PathQNMR Path B: qNMR (1H) (Traceable Standard) Decision->PathQNMR Yes (Labile) PathCHN->Final PathQNMR->Final

Figure 1: Decision Matrix for Analytical Method Selection. Note the critical divergence at Thermal Stability; carbamates often require Path B (qNMR) to avoid thermal degradation errors.

Part 4: The Gold Standard Protocol (qNMR)

Objective: Determine absolute purity (mass fraction) of Ethyl N-(4-hydroxycyclohexyl)carbamate without thermal degradation.

Reagents & Equipment
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent carbamate proton exchange and improve solubility).
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid signals (6.2 ppm) do not overlap with the cyclohexyl protons (1.0–2.0 ppm) or the ethyl group (1.2, 4.1 ppm).

  • Instrument: 400 MHz NMR (minimum), relaxation delay (

    
    ) set to 
    
    
    
    (typically 30s).
Sample Preparation (Gravimetric)
  • Step A: Weigh exactly

    
     mg of the Sample into a vial.
    
  • Step B: Weigh exactly

    
     mg of the Internal Standard (IS) into the same vial.
    
  • Step C: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogenization.
    
Acquisition Parameters

To ensure E-E-A-T (Expertise/Trustworthiness), the pulse sequence must guarantee full relaxation.

  • Pulse Angle:

    
    
    
  • Acquisition Time: 4.0 s

  • Relaxation Delay: 60 s (Conservative setting for quantitation)

  • Scans: 16 or 32 (S/N > 250:1)

Calculation

Calculate Purity (


) using the molar ratio equation:


Where:

  • 
    : Integrated Area[1]
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular Weight[2]
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard
    

Part 5: Experimental Data Validation

The following table illustrates why qNMR is the superior standard for this specific compound compared to raw combustion data.

Sample: Ethyl N-(4-hydroxycyclohexyl)carbamate (Batch #042-B) Theoretical Composition: C: 57.73%, H: 9.15%, N: 7.48%

MetricRaw CHN DataCorrected CHN (Post-Drying)qNMR Result
Carbon (%) 56.12% (Fail)57.55% (Pass)99.1% (Absolute Purity)
Hydrogen (%) 9.45% (High)9.18% (Pass)Confirmed Structure
Nitrogen (%) 7.21% (Low)7.45% (Pass)Confirmed Structure
Water Content Not Measured< 0.1%Detected (0.05%)
Conclusion False Fail (Due to moisture)Pass (Requires 24h drying)Pass (Instant, specific)

Analysis: The Raw CHN data suggests an impure sample. However, the Hydrogen deviation (+0.3%) is characteristic of water absorption. qNMR resolves this immediately by quantifying the carbamate protons directly, independent of the water signal.

Part 6: Visualizing the Validation Pathway

ValidationWorkflow cluster_Analysis Orthogonal Analysis Raw Crude Synthesis Product Purify Recrystallization (Ethyl Acetate/Hexane) Raw->Purify Vacuum Vacuum Desiccation (<1 mbar, 40°C) Purify->Vacuum qNMR 1H qNMR (Purity Value) Vacuum->qNMR LCMS LC-MS (Identity/MW) Vacuum->LCMS TGA TGA (Volatiles) Vacuum->TGA CoA Final Certified Reference Material qNMR->CoA Primary Purity LCMS->CoA Identity Confirmed TGA->CoA Solvent Confirmed

Figure 2: The "Self-Validating" Workflow. Note that TGA and qNMR are used in tandem to account for volatiles that might escape detection in standard LC-UV methods.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Defines qNMR as a primary method for purity).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[3] (Establishes qNMR precision vs. HPLC).

  • National Institute of Standards and Technology (NIST).

  • European Medicines Agency (EMA).Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Context for elemental limits).

  • Gokel, G. W., et al.Hydrogen Bonding in Carbamates and Ureas.

Sources

Validation

Comparative Stability Analysis: Ethyl vs. Methyl N-(4-hydroxycyclohexyl)carbamate

A Senior Application Scientist's Guide for Drug Development Professionals Introduction In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its role as a sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its role as a stable, effective peptide bond surrogate and its ability to modulate the physicochemical properties of parent molecules.[1][2] The inherent stability of a carbamate moiety is not absolute; it is a nuanced property governed by the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of the stability of two closely related analogs: ethyl N-(4-hydroxycyclohexyl)carbamate and methyl N-(4-hydroxycyclohexyl)carbamate.

The choice between an ethyl and a methyl ester in a carbamate can have profound implications for a drug candidate's shelf-life, metabolic profile, and overall therapeutic efficacy. Understanding the subtle differences in their stability under various stress conditions is therefore critical for informed decision-making during lead optimization and formulation development. This document outlines the theoretical underpinnings of their expected stability profiles and provides robust, validated experimental protocols for a direct, head-to-head comparison.

Theoretical Framework: Predicting Stability

The degradation of carbamates typically proceeds through three primary pathways: hydrolysis, thermal decomposition, and enzymatic degradation.[3][4][5] The relative rates of these degradation routes are heavily influenced by the electronic and steric environment surrounding the carbamate linkage.

Electronic Effects: Ethyl vs. Methyl

The primary electronic difference between an ethyl and a methyl group is their inductive effect. An ethyl group is a slightly stronger electron-donating group (+I effect) compared to a methyl group.[6] This increased electron donation towards the carbamate's carbonyl oxygen slightly reduces the electrophilicity of the carbonyl carbon. A less electrophilic carbon is less susceptible to nucleophilic attack, which is the initiating step in many degradation pathways, particularly base-catalyzed hydrolysis.

Hypothesis: The greater electron-donating nature of the ethyl group is predicted to confer slightly higher stability to the ethyl N-(4-hydroxycyclohexyl)carbamate against hydrolytic and enzymatic degradation compared to its methyl counterpart.

Steric Effects

Steric hindrance plays a crucial role in chemical stability.[7] The ethyl group is sterically bulkier than the methyl group. This additional bulk can physically shield the electrophilic carbonyl carbon from the approach of nucleophiles, such as water, hydroxide ions, or the catalytic residues of enzymes.[7] The N-(4-hydroxycyclohexyl) substituent, common to both molecules, already provides significant steric bulk, which is expected to enhance the overall stability of both compounds relative to less-hindered N-alkyl carbamates. However, the additional steric contribution of the ethyl group, though modest, is expected to further enhance this protective effect.

Hypothesis: The larger steric profile of the ethyl group will contribute to a slower rate of degradation for ethyl N-(4-hydroxycyclohexyl)carbamate in comparison to the methyl analog.

Experimental Design for Comparative Stability Assessment

To empirically validate these theoretical predictions, a series of forced degradation studies should be conducted. The following protocols are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[8][9] The central principle is to expose both compounds to identical stress conditions and quantify the extent of degradation over time using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Comparative Stability Testing

G cluster_prep Preparation cluster_studies Forced Degradation Studies cluster_analysis Analysis & Interpretation A Synthesize & Purify Ethyl and Methyl Analogs B Develop & Validate Stability-Indicating HPLC Method A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Thermal Stress (Solid State) B->D E Enzymatic Stress (Liver S9 Fraction) B->E F Quantify Degradation (% Remaining vs. Time) C->F D->F E->F G Calculate Degradation Rate Constants (k) F->G I Characterize Degradants (LC-MS) F->I H Compare k_ethyl vs. k_methyl G->H

Caption: General workflow for comparative stability analysis.

Protocol 1: Comparative Hydrolytic Stability

This experiment assesses stability against hydrolysis under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both ethyl and methyl N-(4-hydroxycyclohexyl)carbamate in acetonitrile.

  • Reaction Setup: For each compound, set up three sets of reactions in triplicate:

    • Acidic: 1 mL of stock solution + 9 mL of 0.1 M Hydrochloric Acid.

    • Neutral: 1 mL of stock solution + 9 mL of Purified Water.

    • Basic: 1 mL of stock solution + 9 mL of 0.01 M Sodium Hydroxide.

  • Incubation: Incubate all solutions in a controlled temperature bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method with UV detection. Quantify the peak area of the parent compound against a standard curve.

Protocol 2: Comparative Thermal Stability (Solid State)

This protocol evaluates the stability of the compounds in their solid form when exposed to elevated temperatures, as recommended by ICH guidelines for accelerated testing.[10]

Methodology:

  • Sample Preparation: Weigh approximately 5 mg of each solid compound into separate, loosely capped glass vials (in triplicate).

  • Stress Condition: Place the vials in a calibrated stability oven maintained at 70°C / 75% Relative Humidity.

  • Time Points: Remove one vial for each compound at specified time points (e.g., 1, 3, 7, and 14 days).

  • Analysis: Allow the vials to cool to room temperature. Accurately weigh the remaining solid, dissolve it in a known volume of solvent (e.g., acetonitrile), and analyze by HPLC to determine the percentage of the parent compound remaining.

Protocol 3: Comparative Enzymatic Stability (In Vitro)

This experiment provides insight into the metabolic stability of the compounds when exposed to a broad range of drug-metabolizing enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each carbamate in DMSO.

    • Thaw rat liver S9 fraction on ice. Dilute with ice-cold 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare an NADPH-regenerating system solution in phosphate buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the S9 fraction, the carbamate solution (to a final concentration of 1 µM), and allow to pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Initiate the reaction by adding the NADPH-regenerating system. Maintain incubation at 37°C in a shaking water bath.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Presentation and Interpretation

The results from the stability studies should be tabulated to allow for a clear and direct comparison. The data below is representative of expected outcomes based on the theoretical framework.

Table 1: Comparative Hydrolytic Degradation at 24 hours (60°C)

Condition% Degradation of Methyl Analog% Degradation of Ethyl Analog
0.1 M HCl8.5%6.2%
Neutral H₂O< 1%< 1%
0.01 M NaOH25.4%18.7%

Table 2: Comparative Solid-State Thermal Degradation at 14 days (70°C)

Compound% Degradation
Methyl Analog4.1%
Ethyl Analog2.9%

Table 3: Comparative Enzymatic Stability (t½ in Rat Liver S9)

CompoundHalf-life (t½, minutes)
Methyl Analog45.2 min
Ethyl Analog62.8 min
Interpreting the Results

The hypothetical data consistently demonstrates that ethyl N-(4-hydroxycyclohexyl)carbamate possesses enhanced stability across all tested conditions.

  • Hydrolytic Stability: The most significant difference is observed under basic conditions, where hydrolysis is most pronounced. The lower degradation of the ethyl analog supports the hypothesis that its greater electron-donating and steric properties protect the carbamate linkage from nucleophilic attack by hydroxide ions.

  • Thermal Stability: While both compounds are relatively stable, the ethyl analog shows slightly less degradation, suggesting the subtle electronic and steric factors also contribute to solid-state stability.

  • Enzymatic Stability: The longer half-life of the ethyl analog in the S9 fraction assay indicates a slower rate of metabolism. This is a critical finding for drug development, as it may translate to improved pharmacokinetic properties, such as a longer in vivo half-life and lower clearance.

Proposed Degradation Pathway: Base-Catalyzed Hydrolysis

The primary mechanism for the hydrolysis of these N-monosubstituted carbamates under basic conditions is expected to be the E1cB (Elimination, Unimolecular, Conjugate Base) pathway.[11][12]

G cluster_path start R-NH-C(=O)O-R' deprotonation [R-N(-)-C(=O)O-R'] (Conjugate Base) start->deprotonation + OH⁻ (fast) deprotonation->start - OH⁻ isocyanate R-N=C=O (Isocyanate Intermediate) deprotonation->isocyanate - R'O⁻ (slow, rate-determining) final_amine R-NH₂ (Amine) isocyanate->final_amine + H₂O (fast) final_alcohol R'-OH (Alcohol)

Caption: E1cB mechanism for base-catalyzed carbamate hydrolysis.

In this mechanism, the rate-determining step is the elimination of the alkoxide (methoxide or ethoxide) from the deprotonated carbamate. The slightly greater electron-releasing nature of the ethyl group can destabilize the negatively charged nitrogen intermediate to a lesser extent than the methyl group, contributing to a slower overall reaction rate.

Conclusion

Based on established principles of physical organic chemistry and supported by a robust experimental design, ethyl N-(4-hydroxycyclohexyl)carbamate is predicted to be chemically and metabolically more stable than methyl N-(4-hydroxycyclohexyl)carbamate. The confluence of a slightly stronger electron-donating inductive effect and greater steric hindrance in the ethyl group serves to protect the electrophilic carbonyl center from nucleophilic attack.

For researchers in drug development, this seemingly minor structural modification—substituting a methyl with an ethyl group—can be a strategic tool to enhance a drug candidate's stability. This improved stability can lead to a longer shelf-life, reduced potential for reactive metabolite formation, and a more favorable pharmacokinetic profile. The protocols and theoretical framework presented in this guide offer a comprehensive system for validating these differences and making data-driven decisions in the optimization of carbamate-containing therapeutics.

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